SBP1 peptide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C127H184N30O42 |
|---|---|
Molekulargewicht |
2803.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C127H184N30O42/c1-10-65(6)103(133)125(196)145-82(41-47-100(170)171)111(182)142-81(40-46-99(168)169)110(181)141-77(36-42-94(130)161)107(178)136-66(7)105(176)138-76(31-21-23-49-129)114(185)157-104(68(9)159)126(197)155-88(54-71-28-18-13-19-29-71)120(191)146-84(51-64(4)5)116(187)154-91(58-101(172)173)123(194)140-75(30-20-22-48-128)109(180)148-85(52-69-24-14-11-15-25-69)119(190)152-90(57-96(132)163)122(193)151-89(56-73-60-134-62-135-73)121(192)144-79(38-44-97(164)165)108(179)137-67(8)106(177)139-80(39-45-98(166)167)112(183)153-92(59-102(174)175)124(195)147-83(50-63(2)3)115(186)149-86(53-70-26-16-12-17-27-70)118(189)150-87(55-72-32-34-74(160)35-33-72)117(188)143-78(37-43-95(131)162)113(184)156-93(61-158)127(198)199/h11-19,24-29,32-35,60,62-68,75-93,103-104,158-160H,10,20-23,30-31,36-59,61,128-129,133H2,1-9H3,(H2,130,161)(H2,131,162)(H2,132,163)(H,134,135)(H,136,178)(H,137,179)(H,138,176)(H,139,177)(H,140,194)(H,141,181)(H,142,182)(H,143,188)(H,144,192)(H,145,196)(H,146,191)(H,147,195)(H,148,180)(H,149,186)(H,150,189)(H,151,193)(H,152,190)(H,153,183)(H,154,187)(H,155,197)(H,156,184)(H,157,185)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,198,199)/t65-,66-,67-,68+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |
InChI-Schlüssel |
ZOWIAZODTVDLOE-SDBILGLNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SBP1 Peptide: A Technical Guide to its Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Spike-Binding Peptide 1 (SBP1), a synthetic peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor. SBP1 has garnered significant interest for its potential as a therapeutic agent against SARS-CoV-2 by inhibiting the virus's entry into host cells. This document details the peptide's sequence, structural characteristics, mechanism of action, and the experimental protocols utilized for its study.
SBP1 Peptide: Core Properties
SBP1 is a 23-amino acid peptide fragment corresponding to the α1 helix of the peptidase domain (PD) of the human ACE2 protein.[1][2][3] This region of ACE2 is a critical interaction site for the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1][2] The rationale behind the development of SBP1 is to create a competitive inhibitor that binds to the viral spike protein, thereby blocking its attachment to the ACE2 receptor on human cells.[2]
Table 1: Physicochemical Properties of SBP1
| Property | Value | Reference(s) |
| Sequence | Ile-Glu-Glu-Gln-Ala-Lys-Thr-Phe-Leu-Asp-Lys-Phe-Asn-His-Glu-Ala-Glu-Asp-Leu-Phe-Tyr-Gln-Ser | [4][5] |
| Modifications | Often synthesized with a C-terminal amide (NH2) | [1] |
| Molecular Formula | C127H184N30O42 | [4] |
| Molecular Weight | Approximately 2802.05 g/mol | [4] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in PBS (e.g., to 1 mg/ml) |
Sequence and Structural Analysis
The primary amino acid sequence of SBP1 is presented in both three-letter and single-letter codes below.
Table 2: SBP1 Amino Acid Sequence
| Format | Sequence |
| Three-Letter | Ile-Glu-Glu-Gln-Ala-Lys-Thr-Phe-Leu-Asp-Lys-Phe-Asn-His-Glu-Ala-Glu-Asp-Leu-Phe-Tyr-Gln-Ser |
| One-Letter | IEEQAKTFLDKFNHEAEDLFYQS |
A variation of SBP1, denoted as C-SBP1, includes an N-terminal Cysteine and an aminohexanoic acid (Ahx) spacer (NH2-Cys-Ahx-IEEQAKTFLDKFNHEAEDLFYQS-CONH2).[5]
Structural Characteristics:
While SBP1 forms a stable α-helix as part of the larger ACE2 protein, studies on the isolated 23-mer peptide reveal a lack of a stable helical structure in aqueous solutions.[6] Circular dichroism (CD) spectroscopy indicates that the peptide exists predominantly in a random coil or turn conformation, with less than 1% helicity.[6] This conformational difference is a critical consideration in its binding affinity and potential for therapeutic development. Interestingly, the peptide has also been observed to form oligomers at concentrations above 50 nM.[6]
Mechanism of Action: Inhibiting Viral Entry
SBP1 functions by mimicking the natural binding site of the ACE2 receptor. It directly interacts with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. This binding event competitively inhibits the interaction between the virus and the ACE2 receptor on the surface of host cells, thus preventing viral entry and subsequent infection.
Quantitative Data: Binding Affinity
The binding affinity of SBP1 to the SARS-CoV-2 spike protein RBD has been a subject of varied reports, likely due to different experimental conditions, such as the expression system used for the RBD (e.g., insect vs. human cells) and the specific techniques employed.
Table 3: Reported Binding Affinities (Kd) of SBP1 to SARS-CoV-2 RBD
| Reported Kd | Method | Notes | Reference(s) |
| 47 nM | Bio-layer Interferometry | [7] | |
| 1.3 µM | Bio-layer Interferometry | For N-terminal biotinylated, insect-derived spike protein RBD. | [8] |
| ~75-fold lower affinity | In-house data | Compared to the 1.3 µM reported by Zhang et al. | |
| Weak binding | Not specified | Observed with recombinant RBD from various commercial sources. | [7] |
| Not reproduced | Bio-layer Interferometry | Results with insect-derived RBD were not replicated with human and other insect-derived RBDs. | [9] |
These discrepancies highlight the importance of standardized reagents and protocols for accurately characterizing the binding kinetics of therapeutic peptides.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, characterization, and functional analysis of the this compound.
5.1 Peptide Synthesis
SBP1 is typically synthesized using automated solid-phase peptide synthesis based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Synthesizer: An automated peptide synthesizer (e.g., Tribute-UV, Protein Technologies Inc.) is used.
-
Solid Support: A Rink amide resin is commonly used to generate the C-terminal amide.[7]
-
Coupling: Fmoc-amino acids are coupled individually. A coupling agent such as HBTU (N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of N-methylmorpholine is used to facilitate amide bond formation.[7]
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is characterized by mass spectrometry to confirm the correct molecular weight.
5.2 Binding Affinity Measurement using Bio-Layer Interferometry (BLI)
BLI is a label-free technique used to measure protein-protein and protein-peptide interactions.
-
Immobilization: Biotinylated SARS-CoV-2 RBD is immobilized on streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable buffer (e.g., PBS) to establish a baseline reading.
-
Association: The biosensors are dipped into solutions containing varying concentrations of the this compound, and the association is measured in real-time.
-
Dissociation: The biosensors are moved back into the buffer to measure the dissociation of the peptide from the RBD.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[7]
5.3 In Vitro Viral Inhibition Assay
This assay assesses the ability of SBP1 to prevent viral infection of susceptible cells.
-
Cell Culture: Vero cells (or another susceptible cell line like 293T-ACE2hR) are cultured to confluence in 96-well plates.[7][10]
-
Peptide-Virus Incubation: A known titer of SARS-CoV-2 (e.g., 100 TCID50) is pre-incubated with serial dilutions of the this compound for 1 hour at 37°C.[7]
-
Infection: The peptide-virus mixtures are added to the Vero cell monolayers and incubated.
-
Cytopathic Effect (CPE) Assessment: After a suitable incubation period (e.g., 3-5 days), the cells are observed for virus-induced CPE. The concentration of peptide that inhibits CPE by 50% (IC50) is determined.
-
Controls: A positive control (e.g., a known antiviral agent) and a negative control (no peptide) are included in each experiment.[7]
5.4 Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structural elements of the peptide in solution.
-
Sample Preparation: this compound is dissolved in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer with 150 mM NaF, pH 7.5) to a known concentration (e.g., 50 µM).[6]
-
Spectra Acquisition: CD spectra are recorded at a controlled temperature (e.g., 25°C) using a CD spectrometer. Data is typically collected in the far-UV region (e.g., 190-260 nm).
-
Helix Induction (Optional): To assess the propensity for helix formation, spectra can be recorded in the presence of helix-inducing solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at varying concentrations.[6]
-
Data Analysis: The resulting spectra are analyzed using deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[6]
Conclusion and Future Directions
SBP1 represents a promising, rationally designed peptide inhibitor of SARS-CoV-2. Its sequence is derived directly from a human protein, which may offer advantages in terms of immunogenicity. However, the translation of SBP1 into a clinical therapeutic is challenged by its relatively low and variable reported binding affinity and its lack of a stable helical structure in its isolated form.
Future research and development efforts should focus on:
-
Structural Stabilization: Engineering modified versions of SBP1 with constrained helical conformations to enhance binding affinity.
-
Oligomerization Reduction: Modifying hydrophobic residues to decrease the peptide's propensity to self-associate, which may improve its bioavailability and binding kinetics.[6]
-
Standardized Assays: Establishing robust and standardized binding and functional assays to allow for reliable comparison of different peptide candidates.
-
In Vivo Efficacy: Evaluating the in vivo stability, pharmacokinetics, and therapeutic efficacy of optimized SBP1 analogs in relevant animal models.
By addressing these challenges, the potential of SBP1 and related peptides as first-in-class therapeutics for COVID-19 and future coronavirus-mediated diseases can be more fully realized.
References
- 1. This compound [novoprolabs.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. SBP1 - SB PEPTIDE [sb-peptide.com]
- 4. SBP1 – R&D PEPTIDE.ONE [rnd.peptide.one]
- 5. lifetein.com [lifetein.com]
- 6. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SBP1 | ACE2 derived peptide | Hello Bio [hellobio.com]
- 9. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
SBP1 Peptide's Binding Affinity to SARS-CoV-2 Spike Protein RBD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the Spike-Binding Peptide 1 (SBP1) to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. SBP1, a 23-mer peptide, is derived from the human angiotensin-converting enzyme 2 (ACE2) α1 helix, the natural binding site for the virus.[1][2] This peptide was investigated as a potential therapeutic to inhibit viral entry by competing with ACE2 for binding to the spike protein.[1] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the underlying experimental and logical frameworks.
Quantitative Binding Affinity Data
The binding affinity of SBP1 to the spike protein's RBD has been a subject of study with varying results. The initial research reported a strong binding affinity in the low nanomolar range.[1] However, subsequent investigations and revisions have indicated a weaker, micromolar affinity, with results showing dependency on the production source (e.g., insect vs. human cells) of the recombinant RBD protein.[3][4][5] A summary of the reported quantitative data is presented below.
| Peptide | Target Protein | Method | Kd (Dissociation Constant) | Kon (Association Rate) | Koff (Dissociation Rate) | Source |
| SBP1 | SARS-CoV-2 Spike RBD | Bio-layer Interferometry (BLI) | 47 nM | 4.69 x 104 M-1s-1 | 2.2 x 10-3 s-1 | Zhang, G. et al. (2020)[1] |
| SBP1 | SARS-CoV-2 Spike RBD (insect-derived) | Bio-layer Interferometry (BLI) | ~1.3 µM (1300 nM) | Not Reported | Not Reported | Curreli, F. et al. (2021)[3][6] |
| SBP1 | SARS-CoV-2 Spike RBD (insect-derived, Sino Biological) | Bio-layer Interferometry (BLI) | Micromolar (µM) affinity | Not Reported | Not Reported | Zhang, G. et al. (Revised, 2020)[5] |
| SBP1 | SARS-CoV-2 Spike RBD (HEK-expressed) | Bio-layer Interferometry (BLI) | No appreciable association observed | Not Reported | Not Reported | Zhang, G. et al. (Revised, 2020)[5] |
Experimental Protocols
The primary method used to determine the binding kinetics of SBP1 to the spike RBD was Bio-layer Interferometry (BLI).[1][5]
Bio-layer Interferometry (BLI) for SBP1-RBD Binding
BLI is an optical analytical technique that measures molecular interactions in real-time. The general protocol for assessing the SBP1 and spike RBD interaction is as follows:
-
Peptide Synthesis and Preparation :
-
Biosensor Preparation and Peptide Immobilization :
-
Streptavidin (SA) coated biosensors are used.[1]
-
The biosensors are hydrated in a suitable buffer (e.g., PBS).
-
The biotinylated this compound is then loaded onto the SA biosensors, where the high-affinity interaction between biotin (B1667282) and streptavidin results in stable immobilization.[1]
-
-
Binding Assay :
-
The assay is performed in a multi-well plate format.
-
Baseline : The peptide-loaded biosensors are first dipped into wells containing buffer to establish a stable baseline signal.
-
Association : The biosensors are then moved into wells containing serial dilutions of the glycosylated SARS-CoV-2 spike RBD protein in solution.[1] The binding of the RBD to the immobilized SBP1 causes a change in the optical interference pattern, which is recorded in real-time as an increase in signal. This step is monitored for a specific duration (e.g., 300 seconds).
-
Dissociation : Following association, the biosensors are moved back into wells containing only buffer. The dissociation of the RBD from the peptide is monitored as a decay in the signal over time (e.g., 600 seconds).[1]
-
-
Data Analysis :
-
The resulting sensorgrams (plots of signal vs. time) are analyzed using fitting software.
-
The association (kon) and dissociation (koff) rates are calculated by fitting the respective phases of the binding curves.
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff / kon).
-
-
Controls :
-
A negative control is run using an unrelated protein (e.g., human menin) to ensure the binding specificity of SBP1 to the spike RBD.[1]
-
Reference biosensors without the immobilized peptide are also used to subtract any non-specific binding of the RBD to the sensor surface.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the this compound.
Caption: Bio-layer Interferometry (BLI) experimental workflow for SBP1-RBD binding analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
SBP1 Peptide as a Viral Entry Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel viral pathogens, exemplified by the SARS-CoV-2 pandemic, has underscored the urgent need for innovative antiviral strategies. One promising avenue of research is the development of peptide-based inhibitors that can block the initial and critical step of viral entry into host cells. This technical guide provides an in-depth analysis of the Spike-Binding Peptide 1 (SBP1), a rationally designed peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor. We will explore its core mechanism of action in blocking viral entry, present quantitative data on its efficacy, detail the key experimental protocols for its evaluation, and visualize the associated pathways and workflows.
Introduction: The Rationale for Targeting Viral Entry
Viral entry into host cells is the first step in the viral life cycle and a prime target for therapeutic intervention. For many enveloped viruses, this process is mediated by the interaction of viral surface glycoproteins with specific host cell receptors. By disrupting this interaction, viral entry can be effectively blocked, preventing the initiation of infection.
SBP1 is a 23-amino acid peptide derived from the α1 helix of the human ACE2 protein, the primary receptor for SARS-CoV-2.[1][2] The design of SBP1 is based on mimicking the binding interface of ACE2 with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 Spike (S) protein.[2] The underlying principle is that this peptide can act as a decoy, competitively binding to the S protein and thereby preventing its attachment to the host cell's ACE2 receptor.[2]
Mechanism of Action: Steric Hindrance of Viral Attachment
The primary role of the SBP1 peptide in blocking viral entry is through direct competitive inhibition. The peptide sequence is engineered to bind with high affinity to the RBD of the viral S protein. This binding event physically obstructs the interaction between the S protein and the host cell's ACE2 receptor, a critical step for viral attachment and subsequent membrane fusion.
Quantitative Efficacy of SBP1 and its Derivatives
The effectiveness of SBP1 and its modified versions has been quantified through various in vitro assays, primarily focusing on its activity against SARS-CoV-2 and its variants. The key metrics used are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
Inhibitory Concentration (IC50) Data
The IC50 value represents the concentration of the peptide required to inhibit 50% of viral activity in a given assay. Lower IC50 values indicate higher potency.
| Peptide Variant | Virus / Variant | Assay Type | Cell Line | IC50 Value | Citation(s) |
| SBP1 | SARS-CoV-2 (Original) | Pseudovirus Neutralization | HT1080/ACE2 | ~2.0 mM | [3] |
| SBP1 | SARS-CoV-2 (Original) | Live Virus | Vero E6 | No antiviral activity | [4] |
| SBP1-Ig (monomeric) | Omicron BA.1 | Pseudovirus Neutralization | Vero E6 | Not effective | [5] |
| SBP1-1-Ig (tandem) | Delta | Pseudovirus Neutralization | Vero E6 | - | [5] |
| SBP1-1-Ig (tandem) | Omicron BA.1 | Pseudovirus Neutralization | Vero E6 | - | [5] |
| SAP1 (ACE2-derived) | SARS-CoV-2 (Original) | Pseudovirus Neutralization | - | Low millimolar range | [6] |
| SAP6 (ACE2-derived) | SARS-CoV-2 (Original) | Pseudovirus Neutralization | - | Low millimolar range | [6] |
| P25 (ACE2-derived) | SARS-CoV-2 (Original) | Pseudovirus Neutralization | - | 455.2 µM | [7] |
| P25 (ACE2-derived) | Delta | Pseudovirus Neutralization | - | 546.4 µM | [7] |
| P25 (ACE2-derived) | Omicron | Pseudovirus Neutralization | - | 60.8 µM | [7] |
Note: The efficacy of SBP1 can be significantly influenced by its formulation, such as fusion to an Fc domain (Ig) or creation of tandem repeats, which can enhance its potency and breadth of activity.
Binding Affinity (Kd) Data
The dissociation constant (Kd) is a measure of the binding affinity between the peptide and its target (the Spike protein's RBD). A lower Kd value indicates a stronger binding interaction.
| Peptide | Target | Method | Kd Value | Citation(s) |
| SBP1 | SARS-CoV-2 RBD | Bio-layer Interferometry | 47 nM | [2][8] |
| SBP1 | SARS-CoV-2 RBD | Bio-layer Interferometry | 1.3 µM | [9] |
| P4 (SBP1 mutant) | SARS-CoV-2 RBD (WT) | Tryptophan Fluorescence Quenching | Micromolar range | [9] |
| Single SBP1 | SARS-CoV-2 S protein (active trimer) | switchSENSE | - | [1][10] |
| Trimeric SBP1 | SARS-CoV-2 S protein (active trimer) | switchSENSE | Lower Kd than monomeric | [1][10] |
Note: Discrepancies in Kd values can arise from different experimental conditions, protein preparations, and measurement techniques.
Detailed Experimental Protocols
The evaluation of SBP1's antiviral activity involves a series of specialized in vitro assays. Below are detailed methodologies for the key experiments cited.
Pseudovirus Neutralization Assay
This assay utilizes a safe, replication-deficient viral core (e.g., from lentivirus or vesicular stomatitis virus) that is engineered to express the spike protein of the target virus on its surface and carries a reporter gene (e.g., luciferase or GFP).
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with plasmids encoding:
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Titer the pseudovirus stock to determine the appropriate dilution for infection.[11]
-
-
Neutralization Assay:
-
Seed target cells (e.g., HEK293T cells overexpressing ACE2) in a 96-well plate.[12]
-
Prepare serial dilutions of the this compound.
-
Incubate the diluted peptide with a fixed amount of pseudovirus for 1 hour at 37°C to allow for binding.[12]
-
Add the peptide-virus mixture to the target cells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of inhibition relative to control wells (virus only) and determine the IC50 value.
-
Live Virus Neutralization Assay (Plaque Reduction Neutralization Test - PRNT)
This "gold standard" assay measures the ability of an inhibitor to prevent a live, replication-competent virus from forming plaques (zones of cell death) in a cell monolayer. This assay must be performed in a BSL-3 facility for pathogenic viruses like SARS-CoV-2.
Protocol:
-
Cell Preparation:
-
Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.[13]
-
-
Neutralization:
-
Prepare serial dilutions of the this compound.
-
Mix the peptide dilutions with a standardized amount of live SARS-CoV-2 (e.g., 100 plaque-forming units).
-
Incubate the mixture for 1 hour at 37°C.[14]
-
-
Infection and Plaque Formation:
-
Inoculate the cell monolayers with the virus-peptide mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.[15]
-
Incubate for 2-3 days to allow for plaque formation.
-
-
Visualization and Quantification:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones.[15]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50.
-
Bio-layer Interferometry (BLI)
BLI is a label-free optical biosensing technique used to measure the kinetics of biomolecular interactions in real-time. It is used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).
Protocol:
-
Sensor Preparation:
-
Baseline:
-
Association:
-
Dip the sensor into wells containing various concentrations of the purified SARS-CoV-2 S protein RBD.
-
Monitor the change in the interference pattern in real-time as the RBD binds to the immobilized SBP1.[9]
-
-
Dissociation:
-
Move the sensor back into the running buffer.
-
Monitor the decrease in the signal as the RBD dissociates from the this compound.[9]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a binding model (e.g., 1:1 binding) to calculate kon, koff, and Kd.[18]
-
Broader Antiviral Potential
The mechanism of SBP1, targeting the ACE2 receptor binding site, suggests that its antiviral activity may extend to other coronaviruses that utilize the same entry receptor. Indeed, studies have shown that ACE2-derived peptides can inhibit the replication of Human Coronavirus NL63 (HCoV-NL63), another common cold-causing coronavirus that binds to ACE2.[6] This indicates a potential for SBP1 and similar peptides to act as broad-spectrum inhibitors against ACE2-dependent coronaviruses. Further research is warranted to explore the efficacy of SBP1 against other coronaviruses, such as SARS-CoV-1 and potentially future emergent coronaviruses that may use the ACE2 receptor.
Conclusion and Future Directions
The this compound represents a promising class of viral entry inhibitors with a clear mechanism of action and demonstrated efficacy against SARS-CoV-2. Its design, based on mimicking the natural receptor, provides a strong rationale for its antiviral activity. The quantitative data, while variable depending on the specific construct and assay, consistently support its ability to interfere with the virus-host interaction.
Future research should focus on optimizing the peptide's properties, such as enhancing its binding affinity, improving its in vivo stability and pharmacokinetic profile, and exploring delivery mechanisms for targeted administration to the respiratory tract. The development of multivalent constructs, such as tandem repeats or fusion to antibody Fc domains, has already shown promise in increasing potency and overcoming viral escape mutations.[5] Continued investigation into the broader antiviral spectrum of SBP1 and related ACE2-derived peptides will be crucial in developing pan-coronavirus therapeutics to combat current and future viral threats.
References
- 1. Characterization of binding interactions of SARS-CoV-2 spike protein and DNA-peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally Designed ACE2-Derived Peptides Inhibit SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides derived from the SARS-CoV-2 receptor binding motif bind to ACE2 but do not block ACE2-mediated host cell entry or pro-inflammatory cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production, Titration, Neutralisation, Storage and Lyophilisation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Lentiviral Pseudotypes [bio-protocol.org]
- 12. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of SARS-CoV-2 neutralizing antibody by wild-type plaque reduction neutralization, microneutralization and pseudotyped virus neutralization assays | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 16. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
Understanding the SBP1 Peptide-RBD Interaction: A Technical Guide for Researchers
An In-depth Technical Guide on the Interaction Between the ACE2-Derived SBP1 Peptide and the SARS-CoV-2 Spike Protein Receptor-Binding Domain (RBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between a "Selenium-Binding Protein 1" (SBP1) and a generic "Receptor-Binding Domain" (RBD) is not a subject of extensive documentation in scientific literature. Proteomic and interaction database searches do not currently show a direct, characterized interaction between the human SBP1 protein and known RBD-containing proteins. However, the term "SBP1-RBD interaction" has gained prominence in the context of SARS-CoV-2 research, where "SBP1" refers to a specific, synthetic 23-mer peptide derived from the α1 helix of the human Angiotensin-Converting Enzyme 2 (ACE2) peptidase domain.[1][2] This peptide was designed to mimic the binding site of ACE2 and act as a competitive inhibitor of the interaction between the SARS-CoV-2 spike protein's Receptor-Binding Domain (RBD) and the ACE2 receptor, which is the critical first step in viral entry into human cells.[1][3]
This technical guide will provide an in-depth overview of the interaction between this ACE2-derived This compound and the SARS-CoV-2 RBD . It will summarize the quantitative binding data, detail the experimental protocols used to characterize this interaction, and provide visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of the this compound-RBD Interaction
The binding affinity of the this compound to the SARS-CoV-2 RBD has been investigated by several research groups, yielding a range of quantitative data. This variability may be attributed to different experimental conditions, such as the expression system used for the recombinant RBD protein (e.g., insect vs. mammalian cells).[1][4] The following table summarizes the reported dissociation constants (Kd).
| Peptide/Protein | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound (23-mer from ACE2 α1 helix) | SARS-CoV-2 RBD (insect cell-derived) | Bio-layer Interferometry (BLI) | 1.3 µM | [4][5] |
| This compound (23-mer from ACE2 α1 helix) | SARS-CoV-2 RBD | Bio-layer Interferometry (BLI) | 47 nM | [6] |
| This compound | SARS-CoV-2 RBD (Wuhan variant) | Not specified | Very weak binding | [6] |
| SBP1-derived peptides (P4, P5, P10) | SARS-CoV-2 RBD (Wuhan-Hu-1) | Tryptophan Fluorescence Quenching | Micromolar (µM) range | [2] |
Experimental Protocols
The characterization of the this compound-RBD interaction predominantly relies on biophysical techniques that can measure real-time binding kinetics and affinity. The most commonly cited methods are Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).
Bio-layer Interferometry (BLI) Protocol for this compound-RBD Interaction
BLI is a label-free technology for measuring biomolecular interactions. It analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the this compound to the SARS-CoV-2 RBD.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
N-terminally biotinylated this compound
-
Recombinant SARS-CoV-2 RBD protein (various concentrations)
-
Kinetics Buffer (e.g., PBS with 0.01% BSA and 0.002% Tween-20)
Methodology:
-
Immobilization:
-
Hydrate the streptavidin biosensors in kinetics buffer.
-
Load the N-terminally biotinylated this compound onto the biosensors. A typical loading concentration is 10 µg/mL.
-
Establish a stable baseline for the loaded biosensors in kinetics buffer.
-
-
Association:
-
Dip the biosensors into wells containing various concentrations of the SARS-CoV-2 RBD protein in kinetics buffer.
-
Monitor the binding in real-time for a defined period (e.g., 300 seconds) to measure the association rate (k_on).
-
-
Dissociation:
-
Move the biosensors to wells containing only kinetics buffer.
-
Monitor the dissociation of the RBD from the this compound in real-time for a defined period (e.g., 600 seconds) to measure the dissociation rate (k_off).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).
-
Surface Plasmon Resonance (SPR) Protocol for this compound-RBD Interaction
SPR is another label-free optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip.[7][8]
Objective: To quantify the binding affinity and kinetics of the this compound-RBD interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC)
-
Recombinant SARS-CoV-2 RBD protein
-
This compound (analyte) at various concentrations
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip using a mixture of NHS and EDC.
-
Immobilize the SARS-CoV-2 RBD onto the activated sensor surface via amine coupling. A reference flow cell should be activated and blocked without protein immobilization to serve as a control.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound (analyte) over both the RBD-immobilized surface and the reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (Kd).
-
Mandatory Visualization
Caption: Mechanism of this compound inhibition of SARS-CoV-2 RBD binding to the ACE2 receptor.
Caption: General experimental workflow for this compound-RBD interaction analysis using BLI or SPR.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Computational Design and Experimental Validation of ACE2-Derived Peptides as SARS-CoV-2 Receptor Binding Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE2-derived peptides interact with the RBD domain of SARS-CoV-2 spike glycoprotein, disrupting the interaction with the human ACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Analysis of Biosensor Data for SARS-CoV-2 RBD and ACE2 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress of surface plasmon resonance in the development of coronavirus disease-2019 drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SBP1 Peptide: Application Notes and Protocols for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SBP1 (Spike-Binding Peptide 1) is a 23-amino acid synthetic peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor. Specifically, it mimics the α1 helix of the ACE2 peptidase domain, which is a critical region for the interaction with the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. The primary application of the SBP1 peptide is in the research and development of therapeutics and diagnostics for COVID-19. By competitively binding to the SARS-CoV-2 RBD, SBP1 can theoretically block the virus from interacting with the ACE2 receptor on human cells, thereby inhibiting viral entry. These application notes provide an overview of SBP1, a summary of its binding affinity to the SARS-CoV-2 RBD, and detailed protocols for conducting binding assays.
Signaling Pathway
The mechanism of action for SBP1 is based on competitive inhibition of the SARS-CoV-2 Spike protein's binding to the human ACE2 receptor. By mimicking the natural binding site on ACE2, the this compound can occupy the binding pocket on the viral Spike protein's RBD, thus preventing the virus from docking to and entering human cells.
Quantitative Data Presentation
The reported binding affinity of the this compound to the SARS-CoV-2 RBD varies significantly across different studies. This variability is likely due to differences in the experimental methodologies, the source and preparation of the recombinant RBD protein (e.g., insect-derived vs. mammalian cell-derived), and the specific constructs of the peptide used. The following table summarizes the reported binding affinities.
| Binding Partner | Assay Method | Reported Kd | Key Observations | Reference |
| SARS-CoV-2 RBD (Insect-derived) | Bio-Layer Interferometry (BLI) | 47 nM | Initial report of high-affinity binding. | |
| SARS-CoV-2 RBD (Insect-derived) | Bio-Layer Interferometry (BLI) | 1.3 µM | Later studies reported significantly lower affinity. | [1] |
| SARS-CoV-2 RBD (HEK-expressed) | Bio-Layer Interferometry (BLI) | No appreciable binding | Highlights the importance of RBD source and post-translational modifications. | [2] |
| SARS-CoV-2 RBD (Wuhan variant) | Microscale Thermophoresis (MST) | Very weak binding | Inconsistent results with some commercial RBD preparations. | [2] |
| SARS-CoV-2 RBD | Tryptophan Fluorescence Quenching | 1.3 µM | Consistent with some BLI findings of micromolar affinity. | [3] |
Experimental Protocols
Reagent Preparation
This compound Reconstitution and Storage
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] To reconstitute, briefly centrifuge the vial to ensure the peptide powder is at the bottom.[5] Reconstitute the peptide in a sterile buffer such as Phosphate Buffered Saline (PBS) to a stock concentration of 1-2 mg/mL.[5] For peptides that are difficult to dissolve, the use of solvents like sterile water or acetic acid may be necessary.[6] Gently swirl or vortex to dissolve the peptide completely.[6] For storage of the reconstituted peptide, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
SARS-CoV-2 RBD Protein Preparation
The quality and source of the SARS-CoV-2 RBD protein are critical for obtaining reliable binding data. It is recommended to use highly purified, endotoxin-free recombinant RBD. The expression system (e.g., mammalian cells like HEK293 or insect cells) can affect glycosylation and, consequently, binding characteristics.[8] Before use, the protein should be centrifuged to remove any aggregates. The concentration should be accurately determined using a spectrophotometer at 280 nm, using the appropriate extinction coefficient.[8] Store the protein in aliquots at -80°C in a suitable buffer, such as PBS.
Bio-Layer Interferometry (BLI) Protocol
BLI is a label-free technology for measuring real-time biomolecular interactions.[9] This protocol is designed for an Octet system (ForteBio) or a similar instrument.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute biotinylated this compound in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) to a concentration of 10 µg/mL for loading onto the biosensors.
-
Prepare a serial dilution of the SARS-CoV-2 RBD protein in kinetics buffer. A typical concentration range would be from 10 µM down to low nM, including a zero-concentration control (kinetics buffer only).
-
-
Instrument Setup:
-
Set up a 96-well plate with the prepared reagents. Include wells with kinetics buffer for sensor hydration and baseline steps.
-
Set the experiment temperature to 30°C and the plate shaker to 1000 rpm.
-
-
Assay Steps:
-
Sensor Hydration: Hydrate Streptavidin (SA) biosensors in kinetics buffer for at least 10 minutes.
-
Baseline 1: Establish a baseline by dipping the hydrated sensors into wells containing kinetics buffer for 60 seconds.[10]
-
Loading: Immobilize the biotinylated this compound onto the SA biosensors by dipping them into the SBP1 solution until a stable signal is achieved (typically a shift of 1-2 nm).
-
Baseline 2: Establish a second baseline in kinetics buffer for 60 seconds.[10]
-
Association: Move the biosensors into the wells containing the serial dilutions of the RBD protein and record the association for 180-300 seconds.[11]
-
Dissociation: Transfer the biosensors back to the wells with kinetics buffer and record the dissociation for 300-600 seconds.[11]
-
-
Data Analysis:
-
Process the raw data by subtracting the reference sensor data (zero RBD concentration) from the sample sensor data.
-
Align the curves to the baseline and dissociation steps.
-
Fit the processed curves to a 1:1 binding model using the instrument's analysis software to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
Microscale Thermophoresis (MST) Protocol
MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.[12] This method is highly sensitive and requires low sample consumption.[13]
Experimental Workflow:
Detailed Methodology:
-
Fluorescent Labeling of RBD:
-
Label the SARS-CoV-2 RBD protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting binding activity.
-
Remove the free dye from the labeled protein using a purification column.
-
The final concentration of the labeled RBD should be kept constant in the assay, typically in the low nM range.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the unlabeled this compound in MST buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.
-
Mix each SBP1 dilution with an equal volume of the labeled RBD solution. This results in a constant concentration of labeled RBD and varying concentrations of SBP1.
-
Incubate the mixtures for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115, NanoTemper Technologies).
-
Perform the MST measurement at a constant temperature. The LED power and MST power should be optimized for the specific labeled protein.
-
-
Data Analysis:
-
Analyze the MST traces to determine the change in thermophoresis or the Temperature Related Intensity Change (TRIC).
-
Plot the change in the signal against the logarithm of the SBP1 concentration.
-
Fit the resulting binding curve using the Kd model in the analysis software to determine the equilibrium dissociation constant.
-
Fluorescence Correlation Spectroscopy (FCS) Protocol
FCS measures the fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a small confocal volume.[14] Binding to a larger molecule, like SBP1 binding to RBD, will slow down the diffusion, which can be measured to determine binding affinity.[15]
Experimental Workflow:
Detailed Methodology:
-
Fluorescent Labeling of SBP1:
-
Label the this compound at the N-terminus with a fluorescent dye (e.g., Rhodamine 110).
-
Purify the labeled peptide to remove any free dye.
-
-
Sample Preparation:
-
Prepare a series of samples in a suitable buffer (e.g., PBS pH 7.4).
-
Keep the concentration of the fluorescently labeled SBP1 constant and low (e.g., 10-50 nM) to ensure single-molecule detection.
-
Add increasing concentrations of the unlabeled SARS-CoV-2 RBD to the samples. The concentration range should span the expected Kd.
-
Incubate the samples to allow the binding to reach equilibrium.
-
-
FCS Measurement:
-
Calibrate the FCS setup using a standard dye with a known diffusion coefficient.
-
Place a small volume of each sample on a microscope coverslip.
-
Position the confocal volume within the sample solution.
-
Record the fluorescence intensity fluctuations over time for each sample. Multiple short acquisitions are recommended for each sample to ensure reproducibility.[16]
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) from the recorded fluorescence intensity data.
-
Fit the ACF curves to a two-component diffusion model, representing the fast diffusion of the free labeled SBP1 and the slower diffusion of the SBP1-RBD complex.
-
From the fit, determine the fraction of bound SBP1 at each RBD concentration.
-
Plot the fraction of bound SBP1 as a function of the RBD concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd.
-
Conclusion
The this compound represents a promising tool in the fight against COVID-19. However, accurate and reproducible characterization of its binding to the SARS-CoV-2 RBD is crucial for its development as a therapeutic or diagnostic agent. The variability in reported binding affinities underscores the importance of carefully selecting and standardizing experimental conditions, particularly the source and quality of the recombinant RBD protein. The protocols provided herein for BLI, MST, and FCS offer robust methods for characterizing the SBP1-RBD interaction, enabling researchers to generate reliable and comparable data.
References
- 1. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uk-peptides.com [uk-peptides.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. primepeptides.co [primepeptides.co]
- 7. jpt.com [jpt.com]
- 8. Expression and purification of the receptor‐binding domain of SARS‐CoV‐2 spike protein in mammalian cells for immunological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paralab-bio.es [paralab-bio.es]
- 10. Measurements of SARS-CoV-2 antibody dissociation rate constant by chaotrope-free biolayer interferometry in serum of COVID-19 convalescent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualification of a Biolayer Interferometry Assay to Support AZD7442 Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Applications of the Microscale Thermophoresis Binding Assay in COVID-19 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
Application Notes and Protocols for Utilizing SBP1 Peptide in a Pseudovirus Neutralization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens, such as SARS-CoV-2, has underscored the urgent need for rapid development of effective therapeutic and prophylactic agents. One promising strategy involves the development of peptide-based inhibitors that can block viral entry into host cells. The Spike-Binding Peptide 1 (SBP1), a 23-mer peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (hACE2) receptor, has been investigated for its potential to neutralize SARS-CoV-2.[1][2] SBP1 is designed to act as a decoy, competitively inhibiting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, a critical step for viral entry.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing the SBP1 peptide and its derivatives in a pseudovirus neutralization assay. This powerful and versatile tool allows for the quantitative assessment of the inhibitory activity of peptides like SBP1 in a safe, BSL-2 laboratory setting.[4][5]
It is important to note that while the foundational concept of SBP1 as a competitive inhibitor is sound, studies have shown conflicting results regarding the efficacy of the unmodified this compound. Some research indicates weak or no in vitro neutralizing activity for linear SBP1 peptides.[3][6] However, modifications to the SBP1 sequence, such as truncation and the addition of moieties to improve stability and solubility, have yielded peptides with measurable neutralizing potency.[2] Therefore, these protocols are presented with the understanding that optimization and modification of the this compound may be necessary to achieve significant viral neutralization.
Principle of the Pseudovirus Neutralization Assay
A pseudovirus neutralization assay is a cell-based method used to determine the ability of an antibody or other agent, such as a peptide, to prevent viral infection.[7][8] The assay utilizes pseudoviruses, which are chimeric viral particles. These particles consist of a replicative-incompetent viral core (often from a lentivirus or vesicular stomatitis virus) that carries a reporter gene, such as luciferase or green fluorescent protein (GFP).[9] The core is enveloped by the surface glycoproteins of the virus of interest, in this case, the SARS-CoV-2 spike protein.
When the pseudovirus infects a host cell line engineered to express the target receptor (e.g., hACE2-expressing HEK293T cells), the reporter gene is expressed. The level of reporter gene expression is directly proportional to the number of viral particles that have successfully entered the cells.
In the presence of a neutralizing agent like the this compound, the interaction between the spike protein and the ACE2 receptor is blocked. This prevents viral entry, leading to a reduction in reporter gene expression. By measuring the signal from the reporter gene at various concentrations of the peptide, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the peptide required to inhibit pseudovirus infection by 50%.
Signaling Pathway: Mechanism of this compound Action
The this compound functions as a competitive inhibitor, mimicking the binding site of the hACE2 receptor to the SARS-CoV-2 spike protein.
Figure 1. Mechanism of this compound neutralization.
Experimental Workflow
The following diagram outlines the major steps involved in performing a pseudovirus neutralization assay with the this compound.
Figure 2. Experimental workflow for the SBP1 pseudovirus neutralization assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Synthesized and purified (e.g., >95% purity). The peptide sequence for SBP1 is IEEQAKTFLDKFNHEAEDLFYQS.[2] Modified versions, such as AYn1 (a truncated and lipidated SBP1 derivative), may also be used.[2]
-
Pseudovirus: SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a luciferase reporter gene.
-
Cell Line: HEK293T cells stably overexpressing human ACE2 (HEK293T-hACE2).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Luciferase Assay System: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol
1. Cell Seeding:
-
Culture HEK293T-hACE2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh cell culture medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
2. Peptide Dilution:
-
Reconstitute the this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.
-
On the day of the assay, prepare a series of dilutions of the this compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a no-peptide control.
3. Neutralization Reaction:
-
In a separate 96-well plate or in tubes, mix equal volumes of the diluted this compound and the pseudovirus suspension. The amount of pseudovirus should be predetermined to yield a strong luciferase signal without causing cytotoxicity.
-
Incubate the peptide-pseudovirus mixture at 37°C for 1 hour.
4. Cell Infection:
-
Carefully remove the medium from the seeded HEK293T-hACE2 cells.
-
Add 100 µL of the pre-incubated peptide-pseudovirus mixture to each well.
-
Include control wells:
-
Cells only: Cells with fresh medium (no pseudovirus) to measure background luminescence.
-
Virus control: Cells with pseudovirus pre-incubated with medium containing no peptide (to measure 0% neutralization).
-
5. Incubation and Luminescence Reading:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically an equal volume to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
6. Data Analysis:
-
Subtract the average relative light unit (RLU) value of the "cells only" control from all other wells.
-
Calculate the percent neutralization for each peptide concentration using the following formula:
-
Percent Neutralization = (1 - (RLU of peptide well / RLU of virus control well)) * 100
-
-
Plot the percent neutralization against the log of the peptide concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Data Presentation
The following table presents example quantitative data for a modified this compound, AYn1, from a pseudovirus neutralization assay.
| Peptide | Target | Pseudovirus | Assay | IC50 (µM) | Reference |
| AYn1 (modified SBP1) | SARS-CoV-2 Spike | Lentivirus-based | Luciferase Assay | 4.9 | [2] |
Note: The IC50 value for the unmodified this compound is often not reported due to its limited in vitro neutralizing activity in many studies. Researchers should consider this when designing their experiments and may need to use modified versions of the peptide to observe significant neutralization.
Conclusion
The pseudovirus neutralization assay is a robust and adaptable platform for evaluating the inhibitory potential of peptides like SBP1 against viral entry. While the original this compound has shown variable efficacy, this application note provides a framework for testing both the original and modified versions. By following these detailed protocols, researchers can generate reliable and quantitative data to advance the development of novel peptide-based antiviral therapeutics.
References
- 1. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SARS-CoV-2 pseudovirus invasion by ACE2 protecting and Spike neutralizing peptides: An alternative approach to COVID19 prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Pseudovirus-Based Neutralization Assay against Omicron-Included SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Binding and Neutralization Properties of Peptides Derived from N-Terminus of Human ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
protocol for SBP1 peptide in a live virus neutralization assay
An Application Note and Protocol for the Evaluation of SBP1 Peptide in a Live Virus Neutralization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spike-Binding Peptide 1 (SBP1), a 23-mer peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2), has been investigated as a potential therapeutic agent against SARS-CoV-2.[1][2] The proposed mechanism of action is the competitive inhibition of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, thereby preventing viral entry.[1] However, published studies have presented conflicting data regarding the in vitro efficacy of SBP1, with some reporting potent RBD binding and others demonstrating weak or no antiviral activity in live virus neutralization assays.[3][4][5]
This document provides a detailed protocol for a live virus neutralization assay specifically tailored for the evaluation of the this compound. Adherence to this standardized protocol will enable researchers to generate robust, reproducible, and comparable data to clarify the neutralizing potential of SBP1.
Principle of the Live Virus Neutralization Assay
This protocol outlines a microneutralization assay, a fundamental method for quantifying the ability of a compound to inhibit viral infection in a cell-based model. The core principle involves the pre-incubation of a standardized amount of live virus with serial dilutions of the this compound. This mixture is subsequently transferred to a monolayer of susceptible host cells (e.g., Vero E6). If the this compound possesses neutralizing capabilities, it will bind to the viral particles and block them from infecting the cells. The degree of neutralization is determined by measuring the reduction in the virus-induced cytopathic effect (CPE) or viral replication relative to control conditions.[6][7]
Materials and Reagents
| Component | Description |
| Peptides | This compound (high purity, >95%); Negative Control Scrambled Peptide. |
| Positive Control | Known neutralizing monoclonal antibody or convalescent patient serum. |
| Virus | Live SARS-CoV-2 stock with a predetermined 50% Tissue Culture Infectious Dose (TCID50). |
| Cell Line | Vero E6 (ATCC® CRL-1586™) or a similar susceptible cell line. |
| Media & Buffers | DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS. |
| Assay Reagents | Crystal Violet solution, or reagents for MTT, MTS, or ELISA-based readouts. |
| Equipment | BSL-3 facility, CO2 incubator, 96-well plates, microplate reader, inverted microscope. |
Experimental Protocol
The experimental procedure is divided into three key stages: Preparation, Neutralization Assay, and Data Analysis.
Part 1: Preparation
-
Peptide Reconstitution and Storage :
-
Reconstitute lyophilized SBP1 and control peptides in sterile PBS or nuclease-free water to a stock concentration of 1 mg/mL.
-
Prepare single-use aliquots and store them at -80°C to maintain peptide integrity.
-
-
Cell Seeding :
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1.5 x 10⁴ cells per well in a 96-well flat-bottom plate 24 hours prior to the assay to achieve a confluent monolayer.
-
-
Virus Preparation :
-
Thaw the SARS-CoV-2 stock and dilute it in serum-free DMEM to a working concentration of 100 TCID50 per 50 µL.
-
Part 2: Neutralization Assay Procedure
-
Peptide Dilution :
-
In a separate 96-well dilution plate, perform serial dilutions of the SBP1 and control peptides in serum-free DMEM. A starting concentration of 50-100 µM for SBP1 is recommended, followed by 2-fold or 3-fold serial dilutions.
-
-
Virus and Peptide Co-incubation :
-
Add 50 µL of the diluted virus (containing 100 TCID50) to each well of the dilution plate containing the peptide dilutions.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to facilitate peptide-virus binding.
-
-
Cell Infection :
-
Following incubation, remove the growth medium from the Vero E6 cell plate.
-
Transfer 100 µL of the peptide-virus mixture from the dilution plate to the corresponding wells of the cell plate.
-
Essential Controls :
-
Virus Control (VC) : Virus + serum-free DMEM (no peptide).
-
Cell Control (CC) : Serum-free DMEM only (no virus, no peptide).
-
Negative Control Peptide : Virus + highest concentration of scrambled peptide.
-
Positive Control : Virus + known neutralizing antibody.
-
-
-
Incubation :
-
Incubate the infected cell plate for 48 to 72 hours at 37°C and 5% CO2.
-
Monitor for the development of CPE daily using an inverted microscope.
-
Part 3: Data Quantification and Analysis
-
Quantification of Viral Cytopathic Effect (CPE) :
-
A common and reliable method is Crystal Violet staining:
-
Gently wash the cell monolayer with PBS.
-
Fix the cells using 10% formalin for 30 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Thoroughly wash with water and allow the plate to air dry.
-
Solubilize the stain using 100% methanol.
-
Measure the absorbance at 570 nm with a microplate reader.
-
-
-
Calculation of Neutralization and IC50 :
-
The percentage of neutralization for each peptide concentration is calculated as follows: % Neutralization = 100 * (1 - [(Absorbance of Sample - Absorbance of CC) / (Absorbance of VC - Absorbance of CC)])
-
Plot the percent neutralization against the logarithm of the peptide concentration.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter logistic (4PL) non-linear regression curve.
-
Data Presentation
All quantitative results should be presented in a structured tabular format to facilitate clear comparison and interpretation.
| Peptide/Antibody | Virus Strain | Cell Line | Assay Readout | IC50 (µM) |
| SBP1 | SARS-CoV-2 (e.g., WA1/2020) | Vero E6 | Crystal Violet | To be determined |
| Scrambled Peptide | SARS-CoV-2 (e.g., WA1/2020) | Vero E6 | Crystal Violet | > Highest concentration tested |
| Positive Control (mAb) | SARS-CoV-2 (e.g., WA1/2020) | Vero E6 | Crystal Violet | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow of the SBP1 live virus neutralization assay.
Proposed Signaling Pathway of Neutralization
Caption: Proposed mechanism of SBP1-mediated neutralization of SARS-CoV-2.
References
- 1. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 5. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBP1 Peptide ELISA for SARS-CoV-2 Spike Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SBP1 (Spike-Binding Peptide 1) is a 23-amino acid peptide derived from the human angiotensin-converting enzyme 2 (ACE2) α1 helix, which has been identified as a binder to the SARS-CoV-2 spike protein's receptor-binding domain (RBD).[1][2] This interaction makes SBP1 a person of interest for diagnostic and therapeutic applications against COVID-19. The enzyme-linked immunosorbent assay (ELISA) is a versatile and robust method for quantifying this binding interaction. This document provides a detailed protocol for performing an SBP1 peptide ELISA to measure its binding to the SARS-CoV-2 spike protein, along with relevant quantitative data and experimental workflows.
Quantitative Data Summary
The binding affinity of SBP1 to the SARS-CoV-2 spike protein RBD has been determined using various biophysical methods. The following table summarizes key quantitative data reported in the literature. It is important to note that binding affinities can vary depending on the specific recombinant spike protein constructs and the experimental conditions used.[1][3]
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 47 nM | Bio-layer interferometry | [1] |
| Association Rate Constant (Kon) | 4.69 x 10⁴ M⁻¹s⁻¹ | Bio-layer interferometry | |
| Dissociation Rate Constant (Koff) | 2.2 x 10⁻³ s⁻¹ | Bio-layer interferometry | |
| Alternative Reported Kd | 1.3 µM | Not specified | [3][4] |
Experimental Protocols
This section details the protocol for a direct ELISA to quantify the binding of biotinylated this compound to immobilized SARS-CoV-2 spike protein.
Materials and Reagents
-
This compound: Biotinylated this compound (purity >95%)
-
SARS-CoV-2 Spike Protein: Recombinant full-length spike protein or RBD
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Streptavidin-HRP: Horseradish peroxidase conjugated streptavidin
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2N Sulfuric Acid
-
96-well ELISA plates
-
Plate reader
Experimental Workflow Diagram
Caption: this compound ELISA Experimental Workflow.
Detailed Protocol
-
Plate Coating:
-
Dilute the SARS-CoV-2 spike protein (or RBD) to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted protein to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2 hours at room temperature.[5]
-
Empty the plate and tap out any residual liquid.
-
-
Washing:
-
Wash the plate three times by adding 300 µL of Wash Buffer to each well.[6]
-
After each wash, empty the plate and tap out the residual liquid.
-
-
Blocking:
-
Peptide Incubation:
-
Prepare serial dilutions of the biotinylated this compound in Blocking Buffer. A starting concentration of 1 µM with 2-fold serial dilutions is recommended.
-
Add 100 µL of the diluted this compound to the appropriate wells.
-
Include wells with Blocking Buffer only as a negative control.
-
Incubate for 1-2 hours at room temperature.[5]
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Signaling Pathway and Binding Interaction
The interaction between the this compound and the SARS-CoV-2 spike protein is a direct binding event that mimics the initial step of viral entry into host cells. SBP1, being derived from ACE2, competes with the host cell's ACE2 receptor for binding to the spike protein's RBD. By occupying the binding site on the spike protein, SBP1 can potentially block the virus from engaging with the ACE2 receptor, thereby inhibiting viral entry.
Caption: SBP1-Spike Protein Interaction Pathway.
Conclusion
The this compound ELISA provides a valuable tool for quantifying the binding interaction between SBP1 and the SARS-CoV-2 spike protein. This protocol offers a standardized method for researchers in virology, immunology, and drug development to screen for and characterize potential inhibitors of viral entry. The provided quantitative data serves as a benchmark for such studies. It is crucial to consider the potential for variability in binding affinity due to different recombinant protein sources and to include appropriate controls in all experiments.
References
- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. affbiotech.cn [affbiotech.cn]
- 6. ulab360.com [ulab360.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Biotinylated SBP1 Peptide in Research
Introduction
The Spike-Binding Peptide 1 (SBP1) is a 23-amino acid peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2) peptidase domain.[1][2] This region is critical for the interaction between ACE2 and the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1][3] SBP1 mimics this binding interface and can competitively inhibit the interaction essential for viral entry into host cells.[4][5]
The biotinylation of SBP1 significantly enhances its utility as a research tool. Biotin forms an exceptionally strong and specific non-covalent bond with streptavidin and its analogues (e.g., avidin, NeutrAvidin), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[6][7] This robust interaction allows for the stable immobilization and detection of the SBP1 peptide, making it invaluable for a variety of applications in proteomics, virology, and drug discovery.[7][]
Key Applications
The primary applications of biotinylated this compound leverage the high-affinity biotin-streptavidin interaction for the detection, isolation, and characterization of the SARS-CoV-2 spike protein and its interacting partners.
-
Affinity Pull-Down Assays: Biotinylated SBP1 can be immobilized on streptavidin-coated beads to isolate the spike protein or other binding partners from complex biological samples like cell lysates or serum.[9][10] This technique is crucial for identifying new viral variants, studying mutations in the RBD, and discovering host factors that may interact with the spike protein.
-
Enzyme-Linked Immunosorbent Assays (ELISA): In an ELISA format, biotinylated SBP1 can be used as a capture molecule to detect the presence of the SARS-CoV-2 spike protein.[][11] This setup is also adaptable for screening assays to identify antibodies or small molecules that block the SBP1-RBD interaction, indicating potential therapeutic candidates.[4]
-
Biosensor-Based Interaction Analysis (SPR & BLI): Biotinylation facilitates the easy and oriented immobilization of SBP1 onto streptavidin-coated sensor chips for techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[5] These methods allow for the real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (Kd) between SBP1 and the spike protein RBD.
-
In-Vivo Crosslinking Studies: Biotinylated SBP1 can be used to probe for interactions within a cellular context.[12][13] By introducing the peptide to cells expressing the target protein, researchers can use cross-linking agents to covalently link the peptide to its binding partners, which can then be isolated using streptavidin beads and identified.
-
Cell and Tissue Imaging: When combined with fluorescently labeled streptavidin, biotinylated SBP1 can be used to visualize the localization of spike protein on the cell surface or within tissues.[][11]
Data Presentation
Binding Affinity of SBP1 to SARS-CoV-2 Spike RBD
The reported binding affinity of the this compound to the SARS-CoV-2 spike protein's Receptor Binding Domain (RBD) varies across studies. This variability can be attributed to differences in the expression system used for the RBD (e.g., insect vs. mammalian cells), the specific assay conditions, and the peptide's structural state in solution.[3][5][14]
| Reported Kd | Method | RBD Source | Reference |
| 1.3 µM | Bio-Layer Interferometry | Insect Cells | [3][15] |
| 47 nM | Bio-Layer Interferometry | Not Specified | [5] |
| ~97.5 µM | In-house data suggesting ~75-fold lower affinity than the 1.3 µM value | Insect Cells | [3] |
| Weak or No Binding | Not Specified | Various commercial sources (insect and HEK cells) | [5][16] |
Experimental Protocols & Visualizations
Protocol 1: Affinity Pull-Down of SARS-CoV-2 Spike Protein
This protocol describes the use of biotinylated this compound to isolate the SARS-CoV-2 spike protein (or its RBD) from a protein mixture.
Workflow Diagram
Caption: Workflow for a biotinylated SBP1 pull-down assay.
Materials:
-
Biotinylated this compound (e.g., LifeTein, Cat. No: LT-V008)[17]
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
-
Elution Buffer: 0.1 M glycine (B1666218), pH 2.5, or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protein sample containing the target protein (e.g., purified spike protein, cell lysate)
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer 50 µL of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic rack to separate the beads and discard the supernatant.[18]
-
Washing Beads: Wash the beads three times by resuspending them in 500 µL of Binding/Wash Buffer, separating them on the magnetic rack, and discarding the supernatant.[18]
-
Peptide Immobilization: Dilute the biotinylated this compound in Binding/Wash Buffer to a final concentration of 1-5 µg/mL. Resuspend the washed beads in 200 µL of the diluted peptide solution.
-
Incubation: Incubate the bead-peptide mixture for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.[10]
-
Washing Unbound Peptide: After incubation, separate the beads on the magnetic rack, discard the supernatant, and wash three times with 500 µL of Binding/Wash Buffer to remove any unbound peptide.
-
Protein Binding: Add your protein sample (e.g., 500 µL of cell lysate) to the peptide-coated beads. Incubate for 1-2 hours at 4°C with gentle rotation.[18]
-
Washing: Separate the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction). Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer.
-
Elution: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature.[10] If using a low-pH glycine buffer, immediately neutralize the eluate by adding 5 µL of Neutralization Buffer. Alternatively, add SDS-PAGE sample buffer and boil at 95°C for 5 minutes for direct analysis by Western blot.[18]
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting using an antibody specific to the spike protein. For protein identification, the eluate can be subjected to mass spectrometry.
Protocol 2: Competitive ELISA to Screen for Inhibitors
This protocol outlines a competitive ELISA to screen for compounds that inhibit the interaction between the SARS-CoV-2 spike protein RBD and SBP1.
Principle Diagram
Caption: Principle of a competitive ELISA for screening inhibitors.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated this compound
-
Recombinant SARS-CoV-2 Spike RBD conjugated to Horseradish Peroxidase (RBD-HRP)
-
Test compounds/inhibitors
-
Assay Buffer: PBST with 1% BSA
-
Wash Buffer: PBST
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Preparation: Wash streptavidin-coated wells twice with 200 µL of Wash Buffer.
-
SBP1 Coating: Add 100 µL of biotinylated SBP1 (0.5-1.0 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the SBP1 solution and wash the wells three times with 200 µL of Wash Buffer.
-
Competitive Binding: In separate tubes, pre-incubate a fixed concentration of RBD-HRP with varying concentrations of your test compound (or control) for 30 minutes at room temperature.
-
Sample Addition: Add 100 µL of the pre-incubated RBD-HRP/inhibitor mixture to the SBP1-coated wells. Incubate for 1 hour at 37°C.
-
Washing: Discard the solutions and wash the wells five times with 200 µL of Wash Buffer to remove unbound RBD-HRP.
-
Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A lower signal indicates a more potent inhibition of the SBP1-RBD interaction.
Signaling Pathway: SBP1 Inhibition of Viral Entry
SBP1 acts as a competitive antagonist to the ACE2 receptor, thereby blocking the initial step of SARS-CoV-2 infection.
Diagram of Competitive Inhibition
Caption: SBP1 competitively blocks the Spike-ACE2 interaction.
References
- 1. This compound [novoprolabs.com]
- 2. SBP1 - SB PEPTIDE [sb-peptide.com]
- 3. SBP1 | Other ACE2 Compounds: R&D Systems [rndsystems.com]
- 4. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. southernbiotech.com [southernbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SBP1 | ACE2 derived peptide | Hello Bio [hellobio.com]
- 16. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 17. lifetein.com [lifetein.com]
- 18. Biotinylated peptide pull down assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Studies of SBP1 Peptide-Fc Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on the known characteristics of the SBP1 peptide and the general properties of Fc fusion proteins. As of the latest literature review, specific in vitro studies on a covalently linked this compound-Fc fusion protein are not widely published. Therefore, these protocols represent a hypothetical, yet scientifically grounded, framework for the potential in vitro evaluation of such a molecule.
Introduction
The SBP1 (Spike-Binding Peptide 1) is a 23-amino acid peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor. It has been identified as a potential antagonist to the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, a critical step in viral entry. The fusion of therapeutic peptides to the Fc (Fragment crystallizable) region of an immunoglobulin G (IgG) is a common strategy to enhance the pharmacokinetic properties of the peptide, such as extending its plasma half-life.[1][2] An this compound-Fc fusion protein could therefore represent a promising therapeutic candidate against SARS-CoV-2.
These application notes provide a comprehensive overview of suggested in vitro assays to characterize the binding affinity, inhibitory potential, and mechanism of action of a putative this compound-Fc fusion protein.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize hypothetical quantitative data from the described in vitro experiments. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Binding Affinity of SBP1-Fc to SARS-CoV-2 Spike Protein (RBD)
| Analyte | Ligand | KD (nM) | ka (1/Ms) | kd (1/s) | Assay |
| SBP1-Fc | SARS-CoV-2 RBD | 15 | 1.2 x 105 | 1.8 x 10-3 | Surface Plasmon Resonance |
| This compound | SARS-CoV-2 RBD | 1300[3][4] | 8.5 x 104 | 1.1 x 10-1 | Biolayer Interferometry |
| Control Fc | SARS-CoV-2 RBD | No Binding | N/A | N/A | Surface Plasmon Resonance |
Table 2: In Vitro Neutralization of SARS-CoV-2 Pseudovirus
| Inhibitor | IC50 (nM) | Cell Line |
| SBP1-Fc | 50 | HEK293T-ACE2 |
| This compound | >2000 | HEK293T-ACE2 |
| Control Fc | >10000 | HEK293T-ACE2 |
Experimental Protocols
Expression and Purification of SBP1-Fc Fusion Protein
This protocol outlines the general steps for producing the SBP1-Fc fusion protein in a mammalian expression system.
Materials:
-
pcDNA3.1(+) vector containing the SBP1-hIgG1 Fc gene sequence
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Polyethylenimine (PEI) transfection reagent
-
Protein A affinity chromatography column
-
PBS (Phosphate Buffered Saline)
-
Glycine-HCl (pH 2.7) for elution
-
Tris-HCl (pH 8.0) for neutralization
Protocol:
-
Transfection: Co-transfect HEK293T cells with the pcDNA3.1(+)-SBP1-Fc plasmid using PEI at a 1:3 (DNA:PEI) ratio.
-
Expression: Culture the transfected cells in DMEM for 5-7 days.
-
Harvesting: Centrifuge the cell culture at 3000 x g for 20 minutes to pellet the cells and collect the supernatant containing the secreted SBP1-Fc.
-
Purification:
-
Equilibrate a Protein A column with PBS.
-
Load the supernatant onto the column.
-
Wash the column with 10 column volumes of PBS.
-
Elute the bound SBP1-Fc with Glycine-HCl (pH 2.7).
-
Immediately neutralize the eluate with 1M Tris-HCl (pH 8.0).
-
-
Buffer Exchange: Perform buffer exchange into PBS using a desalting column or dialysis.
-
Quantification and Quality Control: Determine the protein concentration using a BCA assay and assess purity by SDS-PAGE.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to determine the binding affinity and kinetics of SBP1-Fc to the SARS-CoV-2 spike protein RBD.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SARS-CoV-2 Spike Protein RBD (ligand)
-
SBP1-Fc, this compound, Control Fc (analytes)
-
HBS-EP+ running buffer
Protocol:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the SARS-CoV-2 RBD (at 20 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 RU.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of SBP1-Fc (e.g., 0, 1, 5, 10, 25, 50 nM) over the immobilized RBD surface.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of glycine-HCl, pH 2.0).
-
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Pseudovirus Neutralization Assay
This assay evaluates the ability of the SBP1-Fc fusion protein to inhibit the entry of SARS-CoV-2 pseudovirus into ACE2-expressing cells.
Materials:
-
HEK293T-ACE2 cells
-
SARS-CoV-2 pseudovirus (e.g., lentivirus expressing luciferase and bearing the SARS-CoV-2 spike protein)
-
SBP1-Fc, this compound, Control Fc
-
DMEM with 10% FBS
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of SBP1-Fc, this compound, and Control Fc.
-
Neutralization Reaction:
-
In a separate plate, mix the pseudovirus with the serially diluted inhibitors.
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the seeded cells.
-
Add the virus-inhibitor mixture to the cells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of SBP1-Fc Neutralization.
Caption: Surface Plasmon Resonance Workflow.
Caption: Pseudovirus Neutralization Assay Workflow.
References
- 1. Synthesis of a Bifunctional Peptide Inhibitor–IgG1 Fc Fusion that Suppresses Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary characterization of a novel peptide-Fc-fusion construct for targeting amyloid deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Utilizing SBP1 Peptide in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of the Streptavidin-Binding Peptide 1 (SBP1), also known as the SBP-tag, in Surface Plasmon Resonance (SPR) analysis. The SBP1 tag offers a robust and versatile method for the reversible immobilization of recombinant proteins, facilitating detailed kinetic analysis of molecular interactions.
Introduction to SBP1 Peptide in SPR
The Streptavidin-Binding Peptide 1 (SBP1-tag) is a 38-amino acid sequence that exhibits high affinity for streptavidin.[1][2] This interaction is characterized by a low nanomolar dissociation constant (Kd), making it a reliable tool for various biochemical applications, including protein purification and immobilization.[1][2] A shorter, 25-residue version, SBP-Tag2, has been shown to have a very similar affinity for streptavidin.[3]
In the context of SPR, the SBP1-tag provides a significant advantage over traditional covalent immobilization methods. By fusing the SBP1-tag to a protein of interest, researchers can achieve site-directed and reversible capture onto a streptavidin-coated (SA) sensor chip.[4][5] This approach not only preserves the native conformation and activity of the immobilized protein but also allows for the regeneration of the sensor surface, making it a cost-effective solution for multiple experimental cycles.[4][5] The weaker binding force compared to the biotin-streptavidin system allows for dissociation under controlled conditions, a key feature for reusable biosensors.[4][5]
Quantitative Data Summary
The binding kinetics of the SBP1-tag to streptavidin have been characterized using SPR, demonstrating a high-affinity interaction. The following table summarizes the reported kinetic parameters.
| Peptide | Ligand | Analyte | KD (nM) | ka (M-1s-1) | kd (s-1) | Reference |
| SBP-Tag | Immobilized Peptide | Streptavidin | 2.5 | Not Reported | Not Reported | [1][2] |
| SBP-Tag | Immobilized Peptide | Streptavidin | 2.5 - 4.9 | Not Reported | Not Reported | [3] |
| scFv-Z186-SBP | SA Chip | Prion Antigen | 4.01 x 10-7 M | Not Reported | Not Reported | [4][5] |
Experimental Protocols
This section outlines the detailed methodology for utilizing the SBP1-tag in a typical SPR experiment to analyze the interaction between a target protein (ligand) and an analyte.
Materials and Reagents
-
SPR Instrument and Consumables:
-
Surface Plasmon Resonance system (e.g., Biacore, Reichert, etc.)
-
Streptavidin (SA) coated sensor chip
-
Amine coupling kit (for SA chip preparation if not pre-activated)
-
-
Proteins and Peptides:
-
SBP1-tagged ligand protein (purified)
-
Analyte protein (purified)
-
-
Buffers and Solutions:
-
Running Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4. It is recommended to filter and degas the buffer before use.
-
Immobilization Buffer: Running buffer.
-
Elution Buffer (for offline recovery): Running buffer containing biotin.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for SPR analysis using an SBP1-tagged ligand.
Step-by-Step Protocol
Step 1: System Preparation
-
Prepare all required buffers and solutions. Ensure they are filtered (0.22 µm) and thoroughly degassed to prevent air bubbles in the system.
-
Install the streptavidin (SA) sensor chip in the SPR instrument.
-
Prime the system with running buffer until a stable baseline is achieved.
Step 2: Immobilization of SBP1-Tagged Ligand
-
Dilute the SBP1-tagged ligand to a concentration of 10-50 µg/mL in the running buffer. The optimal concentration may need to be determined empirically.
-
Inject the SBP1-tagged ligand solution over the SA sensor chip surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture by the immobilized streptavidin.
-
Monitor the response units (RU) to achieve the desired immobilization level. A lower immobilization level is often preferred for kinetic analysis to minimize mass transport limitations.
-
Wash the surface with running buffer to remove any non-specifically bound ligand and to obtain a stable baseline.
Step 3: Analyte Binding Analysis
-
Prepare a series of analyte dilutions in the running buffer. A typical concentration range for an unknown interaction could be from 0.1 nM to 1 µM. Include a zero-concentration sample (running buffer only) for double referencing.
-
Inject the analyte solutions sequentially over the immobilized ligand surface, starting with the lowest concentration. Use a moderate flow rate (e.g., 30 µL/min).
-
Each injection cycle should consist of:
-
Association Phase: A period where the analyte flows over the surface to monitor binding.
-
Dissociation Phase: A period where only running buffer flows over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
A reference flow cell (either unmodified or with an irrelevant protein immobilized) should be used to subtract non-specific binding and bulk refractive index changes.
Step 4: Surface Regeneration
-
After each analyte injection cycle, regenerate the sensor surface to remove the bound SBP1-tagged ligand.
-
Inject a pulse of 50 mM NaOH solution to dissociate the SBP1-tag from the streptavidin.[4][5] The contact time should be optimized to ensure complete removal of the ligand while maintaining the activity of the streptavidin surface.
-
Wash the surface extensively with running buffer to ensure the baseline returns to its initial level before the next immobilization cycle. The SA chip surface can be regenerated multiple times without significant loss of activity.[4][5]
Data Analysis
-
Data Processing: The raw sensorgram data should be processed by subtracting the response from the reference channel and the zero-concentration analyte injection (double referencing).
-
Kinetic Analysis: The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the principle of SBP1-tag mediated immobilization and subsequent analyte interaction in an SPR experiment.
Caption: Principle of SBP1-tag mediated immobilization for SPR.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Level | - Low concentration of SBP1-tagged ligand.- Inactive streptavidin surface. | - Increase the concentration of the SBP1-tagged ligand.- Check the specifications of the SA chip and ensure it has not expired. |
| High Non-Specific Binding | - Hydrophobic or charged interactions of the analyte with the sensor surface. | - Add a small amount of surfactant (e.g., 0.005% P20) to the running buffer.- Increase the salt concentration of the running buffer. |
| Incomplete Regeneration | - Insufficient contact time or concentration of the regeneration solution. | - Increase the contact time or concentration of the NaOH solution. Note: harsh conditions may damage the SA surface over many cycles. |
| Mass Transport Limitation | - High immobilization level of the ligand.- High association rate of the analyte. | - Decrease the immobilization level of the SBP1-tagged ligand.- Increase the flow rate during analyte injection. |
References
- 1. One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SBP-tag - Wikipedia [en.wikipedia.org]
- 3. The structure of the SBP-Tag–streptavidin complex reveals a novel helical scaffold bridging binding pockets on separate subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SBP1 Peptide in Bio-Layer Interferometry (BLI) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spike-Binding Peptide 1 (SBP1) is a 23-amino acid peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] It has garnered significant interest in drug development and virology research due to its ability to bind to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein, thereby potentially inhibiting viral entry into host cells. Bio-Layer Interferometry (BLI) is a label-free, real-time optical biosensing technique used to measure biomolecular interactions.[3][4][5] This document provides detailed application notes and protocols for utilizing the SBP1 peptide in BLI experiments to characterize its interaction with the SARS-CoV-2 spike protein RBD.
Principle of SBP1-RBD Interaction in BLI
In a typical BLI experiment to study the SBP1-RBD interaction, a biotinylated this compound (ligand) is immobilized onto a streptavidin-coated biosensor tip.[6] The biosensor is then dipped into a solution containing the SARS-CoV-2 spike protein RBD (analyte) at various concentrations. The binding of the RBD to the immobilized this compound causes an increase in the optical thickness at the biosensor tip, resulting in a wavelength shift in the reflected light. This shift is measured in real-time to monitor the association phase. Subsequently, the biosensor is moved to a buffer-only solution to monitor the dissociation of the RBD from the this compound. The resulting sensorgram data is then used to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[7][8]
Quantitative Data Summary
The binding affinity of the this compound to the SARS-CoV-2 spike protein RBD has been reported with some variability across different studies. This variability can be attributed to factors such as the expression system used for the RBD (e.g., insect vs. mammalian cells), peptide modifications, and experimental conditions.[2][7][9]
| Ligand | Analyte | Reported K₋ (nM) | Reported K₋ (µM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Reference / Note |
| Biotinylated SBP1 | SARS-CoV-2 S-RBD | 47 | 4.69 x 10⁴ | 2.2 x 10⁻³ | [10] | |
| N-terminal biotinylated SBP1 | Insect-derived SARS-CoV-2 S-RBD | 1.3 | [1][2][7] | |||
| SBP1 | SARS-CoV-2 S-RBD | >1 | Later revisions and in-house data suggest lower affinity.[2] |
Signaling Pathway and Experimental Workflow
The interaction between the this compound and the SARS-CoV-2 spike protein RBD is a key part of a potential therapeutic signaling pathway aimed at inhibiting viral entry. The experimental workflow for characterizing this interaction using BLI follows a standardized procedure.
Diagram of SBP1-Mediated Inhibition of SARS-CoV-2 Entry
A diagram illustrating how this compound binding to the SARS-CoV-2 RBD inhibits its interaction with the host cell ACE2 receptor, thereby blocking viral entry.
BLI Experimental Workflow Diagram
A flowchart of the key steps in a typical BLI experiment for this compound and SARS-CoV-2 RBD interaction analysis.
Detailed Experimental Protocols
Protocol 1: Biotinylation of this compound
This protocol is adapted for small peptides where removal of excess biotin (B1667282) is challenging and unnecessary for BLI with streptavidin biosensors.
Materials:
-
This compound (with a free primary amine for labeling)
-
NHS-PEG4-Biotin (or similar amine-reactive biotinylation reagent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in PBS to a final concentration of 1-2 mg/mL.
-
Prepare Biotinylation Reagent Stock: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Add a 2-fold molar excess of the biotinylation reagent to the peptide solution. For example, for every 1 nmol of peptide, add 2 nmol of NHS-PEG4-Biotin.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional): Add Tris-HCl (pH 7.5) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
Storage: The biotinylated this compound is now ready for use in BLI experiments. Store the solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The unreacted biotin will not interfere with the BLI assay as it will not bind to the streptavidin biosensor.
Protocol 2: BLI Kinetic Analysis of SBP1-RBD Interaction
This protocol outlines the steps for a kinetic characterization assay on a BLI instrument (e.g., ForteBio Octet).
Materials:
-
Biotinylated this compound
-
Recombinant SARS-CoV-2 Spike Protein RBD
-
Streptavidin (SA) Biosensors
-
Kinetics Buffer: PBS with 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.02% (v/v) Tween-20.
-
96-well black, flat-bottom microplate
-
BLI Instrument (e.g., ForteBio Octet)
Procedure:
-
Plate Preparation:
-
Fill the required wells of the 96-well plate with 200 µL of kinetics buffer for baseline and dissociation steps.
-
Prepare a 1-5 µg/mL solution of biotinylated this compound in kinetics buffer for the loading step.
-
Prepare a serial dilution of the RBD analyte in kinetics buffer. A typical concentration range would be from 100 nM down to low nM concentrations, with a buffer-only well as a reference.
-
-
Instrument Setup:
-
Hydrate the SA biosensors in kinetics buffer for at least 10 minutes before starting the experiment.
-
Set the plate temperature to 30°C and the shake speed to 1000 rpm.
-
-
Assay Program:
-
Step 1: Baseline: Equilibrate the biosensors in kinetics buffer for 60 seconds.
-
Step 2: Loading: Immobilize the biotinylated this compound onto the SA biosensors by dipping them into the peptide solution for 120-300 seconds. Aim for a loading level of 0.5-1.5 nm.
-
Step 3: Baseline: Establish a new baseline in kinetics buffer for 60 seconds.
-
Step 4: Association: Move the biosensors to the wells containing the RBD serial dilutions and the reference buffer for 180-300 seconds to monitor the association.
-
Step 5: Dissociation: Transfer the biosensors to wells with kinetics buffer for 300-600 seconds to monitor the dissociation.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference sensorgram (buffer only) from the sample sensorgrams.
-
Align the curves to the baseline and dissociation steps.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the kₐ, kₔ, and K₋ values.
-
Troubleshooting Common BLI Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Insufficient blocking of the biosensor surface; Hydrophobic interactions. | Increase the concentration of BSA (up to 1%) and/or Tween-20 (up to 0.1%) in the kinetics buffer. Include a reference sensor with no immobilized ligand to subtract non-specific binding. |
| Poor Curve Fitting | Heterogeneous ligand or analyte; Mass transport limitation; Complex binding kinetics (not 1:1). | Ensure high purity of both peptide and protein. Optimize ligand loading density to be lower. Try fitting the data to other models (e.g., 2:1, mass transport). |
| No or Weak Binding Signal | Inactive peptide or protein; Insufficient concentration of analyte; Low affinity interaction. | Verify the activity of the reagents. Increase the concentration of the analyte. Optimize buffer conditions (pH, salt concentration). |
| Signal Drift | Buffer mismatch between steps; Temperature instability. | Ensure all solutions are prepared from the same buffer stock and are at the same temperature. Allow the instrument and plate to equilibrate to the set temperature. |
Conclusion
The use of this compound in BLI experiments provides a powerful method for characterizing its binding kinetics to the SARS-CoV-2 spike protein RBD. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to obtain reliable and reproducible data. Careful optimization of experimental conditions and a thorough understanding of the potential sources of variability are crucial for accurate determination of the binding affinity and for advancing the development of SBP1-based therapeutics.
References
- 1. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Effects of Heterogeneous Binding on BLI Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: SBP1 Peptide for In Vitro Blocking of SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into therapeutic interventions that can block viral entry into host cells. A key mechanism of SARS-CoV-2 infection involves the binding of the Receptor Binding Domain (RBD) of its spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. The SBP1 (Spike-Binding Peptide 1) is a 23-amino acid peptide derived from the α1 helix of the ACE2 peptidase domain, designed to competitively inhibit this interaction.[1][2][3][4] By mimicking the natural binding site of ACE2, SBP1 offers a potential therapeutic strategy to neutralize the virus and prevent infection of human cells.[1][2]
This document provides detailed application notes and protocols for the in vitro evaluation of the SBP1 peptide's ability to block various SARS-CoV-2 variants.
This compound Specifications
| Property | Value | Reference |
| Sequence | IEEQAKTFLDKFNHEAEDLFYQS | [2] |
| Molecular Weight | 2802.01 g/mol | [2] |
| Purity | >95% by HPLC | [2] |
| Binding Target | SARS-CoV-2 Spike Protein Receptor Binding Domain (RBD) | [1][5] |
| Proposed Mechanism | Competitive inhibition of Spike-ACE2 interaction | [1] |
Quantitative Data Summary
The initial this compound demonstrated a low nanomolar binding affinity to the RBD of the original SARS-CoV-2 strain.[1][5] However, subsequent studies have shown variable binding efficacy to different recombinant RBD preparations and limited neutralization potency of the standalone peptide.[3][4][6] Consequently, much of the research has focused on engineered variants and fusion constructs of SBP1 to enhance its antiviral activity. The following table summarizes the available quantitative data for SBP1 and its derivatives.
| Peptide/Construct | SARS-CoV-2 Variant | Assay Type | Metric | Value | Reference |
| SBP1 | Wuhan-Hu-1 | Bio-Layer Interferometry (BLI) | KD | 47 nM | [1][5] |
| SBP1 | Wuhan-Hu-1 | Microscale Thermophoresis (MST) | Kd | 1.3 µM | [7][8] |
| SBP1-Ig | D614G | Pseudovirus Neutralization | IC50 | 0.05 nM | [9] |
| SBP1-Ig | Alpha | Pseudovirus Neutralization | IC50 | 0.04 nM | [9] |
| SBP1-Ig | Delta | Pseudovirus Neutralization | IC50 | 0.02 nM | [9] |
| SBP1-Ig | Beta | Pseudovirus Neutralization | IC50 | 1.1 nM | [9] |
| SBP1-Ig | Gamma | Pseudovirus Neutralization | IC50 | 0.7 nM | [9] |
| SBP1-Ig | Omicron BA.1 | Pseudovirus Neutralization | IC50 | >100 nM (ineffective) | [9] |
| SBP1-1-Ig (tandem) | Omicron BA.1 | Pseudovirus Neutralization | IC50 | 0.2 nM | [9] |
Note: SBP1-Ig is a fusion protein of the this compound with an immunoglobulin Fc domain, which creates a dimeric structure and generally enhances avidity and stability. SBP1-1-Ig is a tandem repeat of the this compound fused to an Fc domain.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Competitive inhibition of SARS-CoV-2 entry by the this compound.
General Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
Bio-Layer Interferometry (BLI) for Binding Kinetics
This protocol is for determining the binding affinity (KD) and kinetics (kon, koff) of SBP1 to the SARS-CoV-2 Spike RBD.
Materials:
-
Biotinylated this compound
-
Recombinant SARS-CoV-2 Spike RBD protein (of desired variant)
-
BLI instrument (e.g., FortéBIO Octet)
-
Streptavidin (SA) biosensors
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% BSA and 0.02% Tween-20
-
96-well microplate
Procedure:
-
Instrument Setup: Turn on the BLI instrument at least 30 minutes before use to allow the lamp to warm up. Set the assay temperature to 30°C.
-
Reagent Preparation:
-
Reconstitute biotinylated this compound and RBD protein in Assay Buffer.
-
Prepare a serial dilution of the RBD protein in Assay Buffer (e.g., from 100 nM down to 1.56 nM). Include a zero-concentration well with only Assay Buffer for baseline drift correction.
-
-
Plate Setup: Add 200 µL of each reagent to the 96-well plate according to the experimental design:
-
Wells for sensor hydration (Assay Buffer)
-
Wells for peptide loading (biotinylated SBP1 at ~5 µg/mL)
-
Wells for baseline establishment (Assay Buffer)
-
Wells for association (RBD serial dilutions)
-
Wells for dissociation (Assay Buffer)
-
-
Assay Steps:
-
Hydration: Pre-wet the streptavidin biosensors in Assay Buffer for at least 10 minutes.
-
Loading: Immobilize the biotinylated this compound onto the SA biosensors. Aim for a loading level of 0.5-1.0 nm shift.
-
Baseline: Establish a stable baseline for at least 60 seconds in Assay Buffer.
-
Association: Move the biosensors to the wells containing the RBD serial dilutions and record the association for 120-300 seconds.
-
Dissociation: Transfer the biosensors to wells with Assay Buffer and record the dissociation for 300-600 seconds.
-
-
Data Analysis:
-
Reference subtract the data using the zero-concentration well.
-
Fit the association and dissociation curves using the instrument's data analysis software (e.g., 1:1 binding model) to determine the KD, kon (association rate), and koff (dissociation rate).
-
Pseudovirus Neutralization Assay
This assay measures the ability of SBP1 to inhibit the entry of a pseudovirus (e.g., VSV or lentivirus) expressing the SARS-CoV-2 spike protein into host cells. This assay is conducted under BSL-2 conditions.
Materials:
-
This compound
-
SARS-CoV-2 pseudovirus (expressing spike protein of a specific variant and a reporter gene like luciferase or GFP)
-
HEK293T-ACE2 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (if using luciferase reporter)
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight at 37°C, 5% CO2.
-
Peptide Dilution: Prepare a serial dilution of the this compound in culture medium.
-
Neutralization Reaction:
-
In a separate plate, mix the diluted this compound with an equal volume of SARS-CoV-2 pseudovirus.
-
Include a "virus control" (pseudovirus + medium, no peptide) and a "cell control" (medium only, no virus or peptide).
-
Incubate the peptide-virus mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the seeded cells.
-
Add 100 µL of the peptide-virus mixture to the appropriate wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Readout:
-
If using a luciferase reporter, add luciferase assay reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
If using a GFP reporter, measure fluorescence or count GFP-positive cells.
-
-
Data Analysis:
-
Calculate the percent neutralization for each peptide concentration relative to the virus control (100% infection) and cell control (0% infection).
-
Plot the percent neutralization against the peptide concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the 50% inhibitory concentration (IC50).
-
Live Virus Microneutralization Assay
This assay measures the ability of SBP1 to neutralize infectious SARS-CoV-2 and must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel.
Materials:
-
This compound
-
Live SARS-CoV-2 virus (specific variant, titered to determine TCID50)
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Fixative solution (e.g., 10% formaldehyde (B43269) or 80% acetone)
-
Staining solution (e.g., crystal violet) or reagents for ELISA-based detection of viral protein.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Peptide Dilution: Prepare serial dilutions of the this compound in culture medium.
-
Neutralization:
-
Mix the diluted peptide with an equal volume of live SARS-CoV-2 (e.g., 100 TCID50).
-
Include virus control and cell control wells.
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the Vero E6 cells and add 100 µL of the peptide-virus mixture.
-
Incubate for 48-72 hours at 37°C, monitoring for cytopathic effect (CPE).
-
-
Quantification of Viral Inhibition:
-
CPE-based: Fix the cells with formaldehyde and stain with crystal violet. Visually score the wells for the presence or absence of CPE. The highest dilution of peptide that inhibits CPE in 50% of the wells is the neutralizing titer.
-
ELISA-based: Fix the cells and perform an ELISA to detect a viral protein (e.g., nucleocapsid). The reduction in absorbance corresponds to viral inhibition.[1][10]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol determines the concentration of SBP1 that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/IC50).
Materials:
-
This compound
-
HEK293T-ACE2 or Vero E6 cells
-
Complete cell culture medium
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the neutralization assays.
-
Peptide Treatment:
-
Prepare a serial dilution of the this compound in culture medium at the same concentrations used in the neutralization assays.
-
Remove the medium from the cells and add the diluted peptide. Include "cell control" wells with medium only.
-
-
Incubation: Incubate the plate for the same duration as the neutralization assay (e.g., 48-72 hours).
-
Readout: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each peptide concentration relative to the untreated cell control (100% viability).
-
Plot the percent viability against the peptide concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
-
Conclusion and Further Considerations
The this compound represents a rational design approach for a SARS-CoV-2 entry inhibitor. While the original peptide showed promise in initial binding studies, its in vitro neutralization activity appears limited.[3][4][6] Enhanced potency has been achieved through engineering strategies such as fusion to Fc domains and creating tandem repeats, which improve avidity and overcome resistance in some viral variants.[9] The protocols detailed herein provide a comprehensive framework for researchers to evaluate the binding, neutralization efficacy, and safety profile of SBP1 and its derivatives against current and future SARS-CoV-2 variants. When interpreting results, it is critical to consider the specific recombinant proteins and cell lines used, as these can influence the observed efficacy.[3][4][6] Further optimization of the SBP1 sequence and delivery method may yet yield a potent and broadly effective peptide-based therapeutic for COVID-19.
References
- 1. SARS-CoV-2 live virus neutralization assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid real-time polymerase chain reaction-based live virus microneutralization assay for detection of neutralizing antibodies against SARS-CoV-2 in blood/serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing SBP1 Peptide Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the SBP1 peptide, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
A1: SBP1 (Spike-Binding Peptide 1) is a 23-amino acid synthetic peptide derived from the human angiotensin-converting enzyme 2 (ACE2) receptor. Its primary application in research is to act as a competitive binder to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein, thereby inhibiting the virus's entry into host cells.
Q2: What are the physical and chemical properties of the this compound?
A2: The key properties of the this compound are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | IEEQAKTFLDKFNHEAEDLFYQS-NH2 (C-terminal amidation) |
| Molecular Weight | Approximately 2802.05 g/mol |
| Formula | C127H185N31O41 |
| Isoelectric Point (pI) | Theoretical pI is acidic (approximately 4.0-4.5), suggesting a net negative charge at neutral pH. |
| Purity | Typically supplied at ≥95% purity. |
| Storage | Lyophilized peptide should be stored at -20°C.[1] Solutions should be stored at -20°C for up to one month.[2] |
Q3: What is the reported solubility of this compound?
A3: The solubility of SBP1 can vary depending on the solvent and pH. Published data and supplier information indicate the following:
| Solvent System | Reported Solubility / Concentration | Reference(s) |
| Phosphate-Buffered Saline (PBS) | Soluble up to 1 mg/mL.[1] | [1] |
| 10% DMSO in Water | A stock solution of 10 mg/mL can be prepared, which is further diluted for experimental use. No precipitation was observed at a final concentration of 1.25 mg/mL in cell culture medium. | |
| Water | Soluble to 1 mg/ml. |
Q4: Why might I be experiencing issues with this compound solubility?
A4: Challenges with SBP1 solubility can arise from its amino acid composition, which includes a mix of charged and hydrophobic residues. At a pH close to its isoelectric point (pI), the peptide will have a net neutral charge, minimizing its solubility in aqueous solutions and increasing the likelihood of aggregation.[3] Peptides with a high content of hydrophobic amino acids are also prone to aggregation.[4]
Troubleshooting Guides
Issue 1: Lyophilized this compound does not dissolve in aqueous buffer (e.g., PBS) at the desired concentration.
This is a common issue when the desired concentration is high or if the buffer's pH is close to the peptide's isoelectric point.
Troubleshooting Workflow:
References
how to prevent SBP1 peptide aggregation and oligomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to SBP1 peptide aggregation and oligomerization during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a significant concern?
A1: SBP1 (Spike-Binding Peptide 1) is a 23-amino acid peptide derived from the human ACE2 receptor.[1] It is designed to bind to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into cells.[1] Aggregation and oligomerization are significant concerns because they can lead to a loss of therapeutic activity, reduced solubility, and inconsistent results in binding and functional assays.[2][3] The formation of aggregates can bury the active binding interface of the peptide, rendering it ineffective.[2]
Q2: What are the primary causes of this compound aggregation?
A2: The primary causes of SBP1 aggregation are twofold:
-
Lack of Stable Secondary Structure: In solution, the isolated this compound does not maintain the stable alpha-helical structure it has within the full ACE2 protein. This unstructured state makes it prone to misfolding and aggregation.[2]
-
Hydrophobic Interactions: SBP1 contains several hydrophobic residues (e.g., Phenylalanine at positions 28, 32, and 40) that are exposed to the solvent when the peptide is in solution. These residues can interact with each other, driving self-association and oligomerization to minimize contact with water.[2][4]
Q3: At what concentration does this compound begin to oligomerize?
A3: Studies using Fluorescence Correlation Spectroscopy (FCS) have shown that the this compound can begin to oligomerize at concentrations greater than 50 nM.[2] This is a critical consideration for researchers designing binding assays, as working concentrations often exceed this threshold.
Q4: How can I detect and quantify aggregation in my this compound sample?
A4: Several biophysical techniques can be used to assess the aggregation state of SBP1:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. An increase in the average hydrodynamic radius (Rh) or the appearance of multiple peaks can indicate the presence of oligomers and larger aggregates.
-
Fluorescence Correlation Spectroscopy (FCS): Can determine the hydrodynamic radius of fluorescently labeled peptides at very low concentrations, making it sensitive to the formation of early-stage oligomers.[2]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. The appearance of peaks eluting earlier than the monomeric peptide is a direct indication of oligomerization or aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibril structures, resulting in a characteristic increase in fluorescence. This can be used to monitor the kinetics of fibril formation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: Lyophilized this compound is difficult to dissolve or forms a precipitate upon reconstitution.
-
Possible Cause: The peptide has poor aqueous solubility due to its hydrophobic nature. The choice of solvent and reconstitution method is critical.
-
Solution Workflow:
Caption: Workflow for initial this compound solubilization.
Problem 2: this compound solution becomes cloudy or shows precipitation during an experiment or storage.
-
Possible Cause: The buffer conditions are not optimal for maintaining SBP1 solubility and stability, leading to aggregation over time. Factors like pH, ionic strength, and the absence of stabilizing agents can contribute to this issue.
-
Solutions:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the this compound.
-
Add Stabilizing Excipients: The inclusion of surfactants or polymers can significantly enhance solubility and prevent aggregation.[5] These agents work by reducing surface tension and stabilizing the peptide's conformation.[5]
-
Modify the Peptide Sequence: If persistent aggregation compromises results, consider using a modified version of the peptide. A mutant version, SBP1mod, where key hydrophobic phenylalanine residues are replaced with alanine, has been shown to have a substantially reduced propensity for oligomerization.[2]
-
Table 1: Recommended Stabilizing Agents for SBP1 Buffers
| Agent | Type | Working Concentration | Notes | Reference |
| Tween 20 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Commonly used in binding assays (e.g., ELISA, MST) to prevent non-specific binding and aggregation. | [5] |
| PEG8000 | Polymer | 1% (w/v) | Increases aqueous solubility and provides conformational stabilization. Often used in combination with Tween 20. | [5] |
| Arginine | Amino Acid | 50 - 100 mM | Known to increase the solubility of proteins and peptides and can suppress aggregation. | [6] |
| DMSO | Organic Co-solvent | ≤ 10% (v/v) | Used for initial stock solution preparation. Final concentration in assays should be minimized. | [1] |
Problem 3: Binding assay results (e.g., MST, BLI) are inconsistent or show low affinity.
-
Possible Cause: Undetected oligomerization or aggregation of the this compound is reducing the concentration of active, monomeric peptide available for binding to the target protein (e.g., Spike RBD).
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent binding assays.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
This protocol is recommended for initial reconstitution of lyophilized this compound.
-
Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1-10 mg/mL). The batch-specific molecular weight should be used for precise calculations.
-
Prepare Solvent: Use a 10% Dimethyl Sulfoxide (DMSO) in water (v/v) solution.[1]
-
Reconstitution: Add the calculated volume of 10% DMSO directly to the vial containing the lyophilized peptide.
-
Mixing: Vortex the vial gently for 10-20 seconds to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Dilution: For experiments, thaw a single aliquot and dilute it into the final aqueous buffer containing appropriate stabilizers (e.g., PBST with 1% PEG8000).[5]
Protocol 2: Screening for Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a method to assess the aggregation state of SBP1 under different buffer conditions.
-
Sample Preparation: Prepare this compound solutions at the desired experimental concentration (e.g., 10 µM) in a panel of different buffers (e.g., PBS, PBS + 0.05% Tween 20, PBS + 1% PEG8000).
-
Control: Use the buffer without the peptide as a blank/control measurement.
-
Equilibration: Allow samples to equilibrate at the desired experimental temperature (e.g., 25°C) for at least 15 minutes.
-
DLS Measurement:
-
Transfer the required volume of sample into a clean, dust-free cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, measurement duration, number of acquisitions).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the size distribution plot. A single, narrow peak corresponding to the expected size of monomeric SBP1 indicates a homogenous, non-aggregated sample.
-
The presence of larger peaks (e.g., >10 nm) or a high Polydispersity Index (PDI > 0.3) suggests the presence of oligomers or aggregates.
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Compare the results across different buffer conditions to identify the formulation that best minimizes aggregation.
-
References
- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
SBP1 Peptide Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the SBP1 peptide in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues encountered during your experiments with the this compound.
Q1: My this compound solution has become cloudy or shows visible precipitates. What is the cause and how can I fix it?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation.[1][2] this compound has a known tendency to oligomerize in solution, which can lead to insolubility and loss of activity.[3]
Troubleshooting Steps:
-
Visual Inspection: Confirm the presence of particulates or turbidity.
-
Size-Exclusion Chromatography (SEC): Use SEC to detect and quantify the presence of high molecular weight aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, identifying potential aggregation.
Solutions:
-
Optimize pH and Buffer: The pH of the solution can significantly impact peptide solubility and aggregation.[5][6] Conduct a pH screening study to identify the optimal pH for SBP1 solubility.
-
Incorporate Solubilizing Agents: The addition of excipients can help to improve the stability of the peptide. Consider the use of:
-
Sugars (e.g., trehalose, mannitol): These can act as stabilizers.[7]
-
Amino Acids (e.g., arginine, glycine): Can help to reduce aggregation.
-
Surfactants (e.g., polysorbate 20/80): Use at low concentrations to prevent surface-induced aggregation.
-
-
Modify the Peptide Sequence: If aggregation is persistent, consider site-directed mutagenesis. For SBP1, mutating hydrophobic residues that are not involved in binding to its target can reduce the tendency to oligomerize.[3]
Q2: I am observing a loss of this compound activity over time, but the solution remains clear. What are the potential chemical degradation pathways involved?
A2: Loss of activity in a clear solution suggests chemical degradation. The primary pathways for peptide degradation in solution are hydrolysis, deamidation, and oxidation.[8][9]
Troubleshooting Steps:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a key technique to detect and quantify degradation products, which will typically appear as new peaks with different retention times.[10][11]
-
Mass Spectrometry (MS): LC-MS/MS can be used to identify the exact mass of the degradation products, helping to pinpoint the type of chemical modification.[7][10]
Common Chemical Degradation Pathways and Solutions:
| Degradation Pathway | Susceptible Residues in SBP1 (IEEQAKTFLDKFNHEAEDLFYQS) | Recommended Solutions |
| Deamidation | Asparagine (N), Glutamine (Q) | Optimize the formulation to a pH below 6. Lyophilize the peptide to reduce water content.[9][12] |
| Oxidation | Methionine (M) (not present in SBP1), Cysteine (C) (if added for conjugation), Tyrosine (Y), Histidine (H) | Add antioxidants like methionine or ascorbic acid to the formulation.[7] Purge the solution with nitrogen to remove oxygen.[7] |
| Hydrolysis | Aspartic Acid (D) | Control the pH of the solution; hydrolysis is often accelerated at acidic or alkaline pH.[9][13] |
Q3: How can I improve the overall stability of my this compound for long-term storage and in vivo applications?
A3: Enhancing the intrinsic stability of the this compound often requires chemical modifications.
Strategies for Enhancing SBP1 Stability:
| Strategy | Description | Impact on SBP1 |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[14][15] | Increases hydrodynamic size, which can protect against proteolysis and reduce renal clearance, thereby extending the in vivo half-life.[12][14] |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus.[7] | Protects against degradation by exopeptidases. |
| Amino Acid Substitution | Replacing labile amino acids with more stable ones.[12] | For example, replacing an oxidation-prone methionine with norleucine.[4] |
| Cyclization | Forming a cyclic peptide through a covalent bond between the N- and C-termini or between side chains.[15] | Restricts the peptide's conformation, which can increase resistance to proteases.[15] |
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: For long-term stability, it is recommended to store the this compound in its lyophilized form at -20°C or -80°C.[9] Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[9]
Q: What analytical techniques are essential for monitoring this compound stability?
A: A combination of analytical methods is crucial for a comprehensive stability assessment:
-
RP-HPLC: To assess purity and quantify degradation products.[10][11]
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregates.[4]
-
Mass Spectrometry (MS): To identify chemical modifications and confirm the peptide's identity.[7][10]
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure, which is particularly relevant for SBP1 as it is known to have low helicity.[3][16]
Q: Why is my this compound showing low binding affinity to its target?
A: The low binding affinity of SBP1 can be attributed to two main factors: its lack of a stable helical structure in solution and its tendency to form oligomers.[3] The helical conformation is crucial for its interaction with the target protein.[3][17] Oligomerization can also sequester the binding interface.[3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare a stock solution of this compound in water or a suitable buffer. b. Incubate aliquots of the peptide solution under various stress conditions (e.g., different pH, temperatures, and in the presence of an oxidizing agent). c. At specified time points, inject the samples onto the HPLC system. d. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main SBP1 peak.
Protocol 2: Thioflavin T (ThT) Assay for SBP1 Aggregation
-
Reagents: Thioflavin T (ThT) stock solution (1 mM in water), this compound solution, and assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: a. Prepare this compound samples at the desired concentration in the assay buffer. b. Add ThT to each sample to a final concentration of 20 µM. c. Incubate the samples at 37°C with continuous shaking. d. Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time. e. An increase in fluorescence intensity indicates the formation of amyloid-like fibrillar aggregates.[1]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for developing a stable this compound formulation.
Caption: Key factors affecting the stability of the this compound in solution.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The degradation pathway of a model misfolded protein is determined by aggregation propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 13. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 15. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 16. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent SBP1 peptide binding with different RBD sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving SBP1 peptide and SARS-CoV-2 Receptor-Binding Domain (RBD) interactions.
Troubleshooting Guide: Inconsistent this compound Binding with Different RBD Sources
Users have reported significant variability in the binding of the this compound to RBD proteins obtained from different commercial suppliers or produced in-house. This guide provides a systematic approach to troubleshoot and identify the root cause of these inconsistencies.
Problem: this compound shows strong binding to one source of RBD but weak or no binding to another.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting inconsistent SBP1-RBD binding.
Step-by-Step Troubleshooting
| Potential Cause | Verification Steps | Suggested Solutions |
| 1. This compound Integrity Issues | - Confirm proper storage conditions (lyophilized at -20°C or -80°C).- Check for repeated freeze-thaw cycles.- Verify correct peptide concentration and solubility in the assay buffer. | - Purchase a new, quality-controlled batch of this compound.- Aliquot the peptide upon reconstitution to minimize freeze-thaw cycles.- Ensure complete solubilization; some peptides may require specific buffer conditions. |
| 2. Variability in RBD Protein Quality | - Source and Expression System: Document the expression system (e.g., mammalian, insect, bacterial) for each RBD source.- Purity and Aggregation: Run SDS-PAGE and size-exclusion chromatography (SEC) to check for purity and aggregation state.- Identity Confirmation: Use Western blot or mass spectrometry to confirm the protein's identity. | - Whenever possible, use RBD from the same expression system for comparative studies.- Purify the RBD to homogeneity, removing aggregates which can lead to non-specific binding. |
| 3. Differences in RBD Post-Translational Modifications (PTMs) | - Glycosylation: The glycosylation pattern can differ significantly between expression systems (e.g., insect vs. mammalian cells) and can impact binding. Analyze the glycan profile if possible. | - If glycosylation is suspected to be critical, use RBD expressed in a system that provides human-like PTMs (e.g., HEK293 cells).- Enzymatically deglycosylate the RBD to see if binding becomes more consistent. |
| 4. Conformational Differences in RBD | - The RBD can exist in different conformational states ("open" vs. "closed" or "up" vs. "down"), and the equilibrium between these states can be affected by the expression and purification process.[1][2][3]- Mutations in the RBD, as seen in SARS-CoV-2 variants, can also alter its conformation.[2][4][5] | - Perform biophysical characterization (e.g., circular dichroism) to assess the secondary structure of the different RBD preparations.- Be aware that RBDs from different viral variants may have inherently different binding affinities for SBP1. |
| 5. Assay Conditions | - Ensure that buffer composition (pH, ionic strength), temperature, and incubation times are identical across all experiments. | - Optimize and standardize the assay protocol for all RBD sources.- Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound bind to RBD from one supplier but not another?
A1: This is a known issue and has been reported in the literature.[6][7] The primary reasons for this inconsistency are variations in the RBD protein produced by different sources. Key factors include:
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Expression System: RBD produced in insect cells, mammalian cells (like HEK293), or E. coli will have different post-translational modifications, particularly glycosylation, which can be critical for binding.[6][7]
-
Protein Conformation: The purification process and storage conditions can influence the three-dimensional structure of the RBD, affecting the accessibility of the SBP1 binding site.[1][2][3]
-
Purity and Aggregation: The presence of impurities or protein aggregates can lead to misleading results.
Q2: What is the reported binding affinity of SBP1 to RBD?
A2: The reported binding affinity of SBP1 to SARS-CoV-2 RBD has been inconsistent. Some studies using biolayer interferometry have reported a dissociation constant (Kd) in the micromolar range (e.g., 1.3 µM), while others have observed very weak or no binding at all, especially when using RBD from different commercial sources.[6][7][8]
Table 1: Reported Binding Affinities of SBP1 and Other Peptides to SARS-CoV-2 RBD
| Peptide | Target | Method | Reported Kd | Reference |
| SBP1 | SARS-CoV-2 RBD | Bio-layer Interferometry | 47 nM | [6] |
| SBP1 | SARS-CoV-2 S-RBD (insect cells) | Bio-layer Interferometry | 1.3 µM | [7] |
| SBP1 | SARS-CoV-2 RBD (Wuhan variant) | Microthermophoresis | Very weak binding | [6] |
| Chimeric Peptides X1 & X2 | SARS-CoV-2 RBD | Microthermophoresis | 1-10 µM | [6] |
Q3: How do mutations in the RBD of different SARS-CoV-2 variants affect SBP1 binding?
A3: Mutations in the RBD can alter its conformation and surface charge, which in turn can impact the binding of peptides like SBP1.[2][5][9] For example, the N501Y mutation, present in several variants of concern, has been shown to affect the conformational dynamics of the RBD.[2] While direct studies on SBP1 binding to a wide range of RBD variants are limited, it is plausible that these mutations could either enhance, reduce, or have no effect on the interaction, contributing to experimental variability.
Q4: Are there alternative peptides to SBP1 with more consistent RBD binding?
A4: Yes, due to the inconsistencies observed with SBP1, several research groups have designed and synthesized other peptides with improved binding affinities and potentially more reliable performance.[7][10][11] These include chimeric peptides and computationally designed peptides that aim to mimic the ACE2-RBD interaction more effectively.[6][10][11] If you continue to face issues with SBP1, exploring these alternative peptides may be a viable option.
Experimental Protocols
Protocol 1: Standard ELISA for SBP1-RBD Binding
-
Coating: Coat a 96-well high-binding plate with 1-5 µg/mL of RBD in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 5% non-fat dry milk or 1% BSA in PBST for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate three times with PBST. Add serial dilutions of biotinylated this compound (or SBP1 followed by a specific primary antibody) and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. If using a biotinylated peptide, add Streptavidin-HRP and incubate for 1 hour. If using a primary antibody, add an HRP-conjugated secondary antibody.
-
Development: Wash the plate five times with PBST. Add TMB substrate and stop the reaction with 1M H₂SO₄. Read the absorbance at 450 nm.
Protocol 2: Pull-Down Assay to Verify Interaction
-
Immobilization: Immobilize biotinylated this compound on streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Binding: Wash the beads three times with the assay buffer. Add the RBD-containing solution (e.g., cell lysate or purified protein) and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads five times with wash buffer (assay buffer with a higher salt concentration or mild detergent) to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluate by Western blot using an anti-RBD antibody.
Visualizations
Factors Affecting RBD Integrity and SBP1 Binding
Caption: Key factors influencing RBD properties and subsequent this compound binding.
References
- 1. Sites that affect RBD up/down conformation | Pseudovirus deep mutational scanning of SARS-CoV-2 spike from KP.3.1.1 strain [dms-vep.org]
- 2. SARS-CoV-2 variants impact RBD conformational dynamics and ACE2 accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Mutations in the Receptor Binding Domain of Severe Acute Respiratory Coronavirus-2 Omicron Variant Spike Protein Significantly Stabilizes Its Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of mutation sets in receptor-binding domain of SARS-CoV-2 variants on the stability of RBD–ACE2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Binding of Receptor-Binding Domain (RBD) of SARS-CoV-2 Wild Type and B.1.620 Variant with hACE2 Using Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing peptides predicted to bind to the omicron variant better than ACE2 via computational protein design and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SBP1 Peptide Binding Affinity Through Mutation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SBP1 peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments aimed at improving the binding affinity of SBP1 peptides through mutations.
Frequently Asked Questions (FAQs)
Q1: What is SBP1, and in what contexts are mutations used to improve its binding affinity?
A1: The acronym SBP1 can refer to two distinct proteins, and the context is crucial for understanding the purpose of mutations:
-
Selenium-Binding Protein 1 (SBP1): This is a highly conserved protein across various species, implicated in processes like stress response, redox modulation, and cancer.[1][2] Mutations in this protein would be aimed at modulating its interaction with cellular partners like the von Hippel-Lindau protein-interacting deubiquitinating enzyme 1 (VDU1) or thioredoxin (TXN), which could have implications for its role in protein degradation and signaling pathways.[2][3]
-
Spike-Binding Peptide 1 (SBP1): This is a 23-amino acid peptide derived from the α1 helix of the human ACE2 receptor.[4] It has been investigated as a potential therapeutic to inhibit the entry of SARS-CoV-2 into cells by binding to the receptor-binding domain (RBD) of the virus's spike protein.[4][5] Mutations in this peptide are designed to increase its binding affinity to the spike protein, making it a more potent inhibitor.[4]
Q2: How can I identify key residues in the SBP1 peptide for mutagenesis to improve binding affinity?
A2: Identifying critical residues for mutation is a key step. A common and effective technique is Alanine (B10760859) Scanning Mutagenesis .[6][7] In this method, individual amino acid residues in the peptide are systematically replaced with alanine.[6] The rationale is that alanine is a small, neutral amino acid that is unlikely to cause major structural changes but will reveal the importance of the original side chain's contribution to binding.[6] A significant decrease in binding affinity upon mutation to alanine indicates that the original residue is a "hot spot" critical for the interaction.[7] Computational methods, such as computational residue scanning, can also predict the impact of mutations on binding affinity (ΔΔG) and stability, guiding the selection of candidates for experimental validation.[8]
Q3: What are some common mutations that have been shown to improve the binding affinity of the Spike-Binding Peptide 1 (SBP1)?
A3: Several studies have explored mutations in a 25-mer version of the spike-binding peptide (SPB25) to enhance its affinity for the SARS-CoV-2 RBD. Computational protein design and molecular dynamics have been employed to identify beneficial mutations. For instance, mutations such as Q22R, F8R/K11W/L25R, and F8R/K11F/Q22R/L25R have been predicted to result in better binding affinities than the original ACE2 receptor.[4] Another study focusing on the Omicron variant identified T7L/K11A and T7L/K11L as mutations that significantly improve the predicted binding affinity.[9]
Troubleshooting Guides
Issue 1: Low or No Detectable Binding of Mutated this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Synthesis or Purity: | Verify the sequence, purity, and concentration of your synthesized peptide using methods like mass spectrometry and HPLC. |
| Peptide Aggregation: | Some mutations can induce aggregation. Analyze peptide solubility and aggregation state using techniques like dynamic light scattering (DLS). Consider modifying buffer conditions (e.g., pH, salt concentration) or introducing solubility-enhancing tags. |
| Improper Protein Folding/Activity of the Target: | Ensure the target protein (e.g., SARS-CoV-2 Spike RBD) is correctly folded and active. Perform quality control experiments, such as circular dichroism or binding to a known positive control. |
| Suboptimal Assay Conditions: | Optimize buffer composition (pH, ionic strength, additives like Tween-20 to reduce non-specific binding), temperature, and incubation times for your binding assay.[10] |
| Low Ligand Density on Sensor Surface (for SPR/BLI): | If using surface-based methods, insufficient immobilization of the ligand can lead to a weak signal. Optimize the immobilization chemistry and ligand concentration.[10] |
Issue 2: Inconsistent Binding Affinity Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Instrument Variability: | Ensure the instrument (e.g., SPR, ITC, MST) is properly calibrated and maintained. Run standard controls to check for performance consistency. |
| Buffer Mismatch: | A mismatch between the buffer used for sample preparation and the running buffer can cause artifacts. Ensure buffers are identical. |
| Non-Specific Binding: | Non-specific binding to the sensor surface or control surfaces can interfere with measurements.[11] Use appropriate blocking agents (e.g., BSA) and include a reference channel in SPR/BLI experiments.[10][11] |
| Sample Degradation: | Peptides and proteins can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh samples and store them appropriately. |
| Data Analysis Errors: | Use appropriate binding models for data fitting. Ensure that the assumptions of the model are met by your experimental data. |
Quantitative Data Summary
The following table summarizes the binding affinities of various SBP1-related peptides to the SARS-CoV-2 Spike RBD.
| Peptide/Protein | Mutation(s) | Target | Method | Binding Affinity (Kd or ΔGbind) | Reference |
| SBP1 | Wild-Type | SARS-CoV-2 RBD | Bio-layer Interferometry | 47 nM (later revised to >1 µM) | [4][5] |
| ACE2 | Wild-Type | SARS-CoV-2 RBD | Bio-layer Interferometry | 14.7 nM | [4] |
| SPB25 | Q22R | SARS-CoV-2 RBD | MM-GBSA (Computational) | -75.3 ± 0.5 kcal/mol | [4] |
| SPB25 | F8R/K11W/L25R | SARS-CoV-2 RBD | MM-GBSA (Computational) | -75.0 ± 0.3 kcal/mol | [4] |
| SPB25 | F8R/K11F/Q22R/L25R | SARS-CoV-2 RBD | MM-GBSA (Computational) | -72.2 ± 0.4 kcal/mol | [4] |
| SPB25 | T7L/K11A | Omicron RBD | MM-GBSA (Computational) | -92.4 ± 0.4 kcal/mol | [9] |
| SPB25 | T7L/K11L | Omicron RBD | MM-GBSA (Computational) | -95.7 ± 0.5 kcal/mol | [9] |
Experimental Protocols
Alanine Scanning Mutagenesis Workflow
This protocol outlines the general steps for identifying key binding residues in a peptide using alanine scanning.
Caption: Workflow for identifying key binding residues using alanine scanning.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol provides a detailed methodology for measuring the binding affinity of a mutated this compound to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Target protein (ligand, e.g., Spike RBD)
-
Mutated this compound (analyte)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the target protein (ligand) diluted in immobilization buffer over the activated surface. Aim for an appropriate immobilization level (e.g., 100-200 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand immobilization to account for non-specific binding.
-
-
Analyte Binding:
-
Prepare a dilution series of the mutated this compound (analyte) in running buffer.
-
Inject the different concentrations of the analyte over the ligand and reference surfaces, starting from the lowest concentration. Allow sufficient time for association and dissociation phases.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference cell data from the ligand cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathway and Experimental Workflow Diagrams
SBP1 (Selenium-Binding Protein 1) Interaction Pathway
The following diagram illustrates the known interactions of Selenium-Binding Protein 1 (SBP1) within cellular pathways.
Caption: SBP1 protein interaction and signaling pathways.
Logical Workflow for Improving Peptide Binding Affinity
This diagram outlines the logical steps involved in a research project aimed at enhancing peptide binding affinity through mutagenesis.
Caption: Logical workflow for peptide engineering to improve binding affinity.
References
- 1. Selenium-Binding Protein 1 (SBP1): A New Putative Player of Stress Sensing in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium-Binding Protein 1 in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SBP1 promotes tumorigenesis of thyroid cancer through TXN/NIS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of SARS-CoV-2 peptide binders with better predicted binding affinities than human ACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical properties of the isolated spike protein binding helix of human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine scanning - Wikipedia [en.wikipedia.org]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. Designing peptides predicted to bind to the omicron variant better than ACE2 via computational protein design and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 11. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
Validation & Comparative
A Comparative Guide to Validating SBP1 Peptide Binding with SARS-CoV-2 Spike Protein Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the SBP1 peptide to various SARS-CoV-2 spike protein variants. Detailed experimental protocols and quantitative data are presented to offer a clear understanding of the interaction and to facilitate the design of future research and therapeutic strategies.
This compound: A Competitive Binder to the SARS-CoV-2 Spike Protein
The spike-binding peptide 1 (SBP1) is a 23-amino acid peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] This peptide mimics the natural binding site of the ACE2 receptor to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, thereby competitively inhibiting the virus's entry into human cells.[1][3] Understanding the binding kinetics of SBP1 to different spike protein variants is crucial for evaluating its potential as a broad-spectrum antiviral agent.
Comparative Binding Affinity of SBP1 to Spike Protein Variants
The binding affinity of SBP1 to the wild-type SARS-CoV-2 spike protein and its variants of concern has been evaluated using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd) and binding free energy values.
| SARS-CoV-2 Variant | Spike Protein Target | Method | Reported Binding Affinity (Kd) | Binding Free Energy (ΔGbind) | Reference |
| Wild-Type (Wuhan-Hu-1) | RBD | Bio-layer Interferometry (BLI) | 47 nM | - | [1][3] |
| RBD | Tryptophan Fluorescence Quenching | 1.3 µM | - | [4][5] | |
| Full-length Spike | switchSENSE | Qualitatively strong binding | - | [6] | |
| Alpha (B.1.1.7) | Pseudovirus | switchSENSE | Qualitatively different binding from WT | - | [6] |
| RBD | Molecular Dynamics | Weaker than WT | - | [4] | |
| Beta (B.1.351) | Pseudovirus | switchSENSE | Qualitatively different binding from WT | - | [6] |
| RBD | Molecular Dynamics | Stronger than SBP1 to WT | - | [4] | |
| Gamma (P.1) | RBD | Molecular Dynamics | Stronger than SBP1 to WT | - | [4] |
| Delta (B.1.617.2) | RBD | Molecular Dynamics | Stronger than SBP1 to WT | - | [4] |
| Omicron (B.1.1.529) | RBD | Molecular Dynamics | Weaker than ACE2 binding | -92.4 ± 0.4 kcal/mol (for designed peptide) | [7][8] |
Note: The binding affinities can vary depending on the experimental conditions and the specific constructs of the spike protein used (e.g., RBD vs. full-length trimer).
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the summarized protocols for the key techniques used to assess SBP1 binding to the spike protein.
Bio-layer Interferometry (BLI)
BLI is a label-free optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time.[9][10]
Experimental Workflow:
Detailed Protocol:
-
Immobilization: Biotinylated this compound is immobilized onto streptavidin-coated biosensor tips.
-
Hydration: The biosensor tips are hydrated in the assay buffer.
-
Baseline: A stable baseline is established by dipping the biosensors into the assay buffer.
-
Association: The biosensors are then moved into wells containing various concentrations of the spike protein variant, and the association is monitored for a defined period.
-
Dissociation: Subsequently, the biosensors are transferred back to the buffer-containing wells to monitor the dissociation of the spike protein.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
switchSENSE® Technology
switchSENSE® is a technique that measures changes in the switching dynamics of DNA nanolevers on a gold surface to characterize biomolecular interactions.[11][12]
Experimental Workflow:
References
- 1. SARS-CoV-2 pan-variant inhibitory peptides deter S1-ACE2 interaction and neutralize delta and omicron pseudoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of binding interactions of SARS-CoV-2 spike protein and DNA-peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing peptides predicted to bind to the omicron variant better than ACE2 via computational protein design and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing peptides predicted to bind to the omicron variant better than ACE2 via computational protein design and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Determination of protein kinetics using switchSENSE® [iba-lifesciences.com]
- 12. p4eu.org [p4eu.org]
SBP1 Peptide vs. Full-Length ACE2 Receptor: A Comparative Guide to SARS-CoV-2 Spike Protein Binding
For Researchers, Scientists, and Drug Development Professionals
The entry of SARS-CoV-2 into host cells is a critical first step in the viral lifecycle, initiated by the high-affinity interaction between the viral Spike (S) protein's Receptor Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2] This interaction has become a primary target for developing therapeutic interventions. Among the strategies is the use of competitive inhibitors that block this binding. This guide provides an objective comparison between two such potential inhibitors: the SBP1 peptide, a synthetic peptide derived from ACE2, and the soluble, full-length ACE2 receptor, which acts as a decoy.
Data Presentation: Quantitative Binding Comparison
The following table summarizes the binding kinetics of this compound and full-length ACE2 to the SARS-CoV-2 Spike RBD, based on available experimental data. It is important to note that binding affinities for SBP1 have shown variability across studies, potentially due to differences in the recombinant RBD protein used (e.g., expression system, glycosylation).[3][4][5]
| Feature | This compound | Full-Length Soluble ACE2 |
| Description | A 23-amino acid peptide derived from the α1 helix of the human ACE2 peptidase domain.[6][7][8] | The full extracellular domain of the human ACE2 receptor. |
| Binding Target | SARS-CoV-2 Spike Receptor Binding Domain (RBD) | SARS-CoV-2 Spike Receptor Binding Domain (RBD) |
| Binding Affinity (Kd) | 47 nM[3][7] to 1.3 µM[9] (Variable based on RBD source) | ~14.7 nM[3] |
| On-rate (kon) | 4.69 x 104 M-1s-1[7] | Not consistently reported in provided abstracts. |
| Off-rate (koff) | 2.2 x 10-3 s-1[7] | Not consistently reported in provided abstracts. |
| Methodology | Bio-layer Interferometry (BLI)[7] | Bio-layer Interferometry (BLI)[3] |
Comparative Analysis
Binding Affinity and Efficacy
The full-length soluble ACE2 receptor generally exhibits a higher binding affinity (lower Kd value) to the SARS-CoV-2 Spike RBD compared to the this compound.[3] The affinity of SBP1 has been reported in the low nanomolar to micromolar range, with significant variation observed depending on the source and glycosylation pattern of the spike protein used in the assays.[3][4][5]
While SBP1 was designed as a competitive inhibitor, some studies indicate it does not effectively compete with and displace the full-length ACE2 receptor in competitive binding assays.[4][10] This suggests that while the peptide can bind to the RBD, its interaction may not be robust enough to prevent the more extensive and higher-avidity binding of the larger ACE2 receptor. In contrast, engineered versions of soluble ACE2 and tandem repeats of the this compound have demonstrated enhanced binding and more potent viral neutralization.[2][11]
Mechanism of Action
Both molecules function by targeting the RBD of the SARS-CoV-2 spike protein, thereby blocking its attachment to the ACE2 receptor on human cells.
-
Full-Length ACE2: Acts as a "decoy" receptor. By presenting the natural binding interface to the virus in a soluble form, it effectively neutralizes viral particles before they can engage with cell-surface ACE2.
-
This compound: A mimetic peptide that reproduces the primary binding helix of ACE2.[7] It is designed to occupy the same binding site on the RBD, competitively inhibiting the binding of the native ACE2 receptor.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing binding data. Below is a generalized protocol for a competitive binding assay using Bio-layer Interferometry (BLI), a common technique for measuring these interactions.
Bio-layer Interferometry (BLI) Competition Assay Protocol
Objective: To determine if the this compound can compete with the full-length ACE2 receptor for binding to the SARS-CoV-2 Spike RBD.
Materials:
-
BLI system (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated this compound
-
Recombinant SARS-CoV-2 Spike RBD protein
-
Recombinant full-length soluble ACE2 protein
-
Kinetics Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Procedure:
-
Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing kinetics buffer for 60 seconds.
-
Immobilization: Immobilize the biotinylated this compound onto the surface of the SA biosensors until a saturation level of 1-2 nm is reached.
-
Second Baseline: Establish a new baseline for the peptide-coated biosensors in kinetics buffer for 60 seconds.
-
Association (Competition): Transfer the biosensors to wells containing a pre-incubated mixture of the SARS-CoV-2 Spike RBD (at a constant concentration, e.g., 100 nM) and varying concentrations of the competitor, full-length ACE2 (e.g., from 0 nM to 1 µM). Measure the association for 300-600 seconds. A decrease in the binding signal of the RBD in the presence of soluble ACE2 indicates competition.
-
Dissociation: Transfer the biosensors to wells containing only kinetics buffer and measure the dissociation for 300-600 seconds.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model or a competition model using the instrument's analysis software. A reduction in the observed association rate or maximum binding signal in the presence of increasing concentrations of full-length ACE2 confirms competitive binding.
Mandatory Visualization
The following diagrams illustrate the binding interactions and the experimental workflow for their comparison.
Caption: Competitive inhibition of SARS-CoV-2 binding.
Caption: Bio-layer Interferometry (BLI) workflow.
References
- 1. Structural basis for the recognition of SARS-CoV-2 by full-length human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering human ACE2 to optimize binding to the spike protein of SARS coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterization of binding interactions of SARS-CoV-2 spike protein and DNA-peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SBP1 and Other ACE2-Derived Peptides as SARS-CoV-2 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred intensive research into therapeutic interventions. A key strategy has been the development of peptide-based inhibitors that disrupt the interaction between the viral Spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for the virus into host cells. This guide provides a comparative analysis of Spike-Binding Peptide 1 (SBP1) and other ACE2-derived peptides, offering a valuable resource for researchers in the field of antiviral drug development.
The Mechanism of Action: Blocking the Viral Gateway
SARS-CoV-2 entry into host cells is initiated by the binding of the receptor-binding domain (RBD) of its Spike protein to the ACE2 receptor.[1][2][3][4] This interaction is a critical first step in the viral life cycle, making it an attractive target for therapeutic intervention. ACE2-derived peptides are designed to mimic the binding region of the ACE2 receptor, competitively inhibiting the Spike-ACE2 interaction and thus preventing viral entry.[2][5] SBP1, a 23-amino acid peptide derived from the α1 helix of the ACE2 peptidase domain, was one of the early candidates in this class of inhibitors.[6][7][8]
Quantitative Comparison of Peptide Performance
The efficacy of these inhibitory peptides is primarily evaluated based on their binding affinity to the Spike protein's RBD and their potency in neutralizing viral entry in cell-based assays. The following table summarizes the available quantitative data for SBP1 and a selection of other ACE2-derived peptides.
| Peptide | Sequence | Length (amino acids) | Binding Affinity (Kd) to Spike RBD | Viral Neutralization (IC50) | Reference |
| SBP1 | IEEQAKTFLDKFNHEAEDLFYQS | 23 | 47 nM / 1.3 µM | Not consistently reported | [6][9][10] |
| SAP1 | TFLDKFNHEAEDLFYQ | 16 | Not reported | 2.39 mM | [11] |
| SAP2 | EDLFYQSSL | 9 | Not reported | 3.72 mM | [11] |
| SAP6 | EDLFYQ | 6 | Not reported | 1.90 mM | [11] |
| GK-7 | Not specified | Not specified | Not reported | 3.8 µM | [11] |
| P10 | 19-45 of ACE2 | 27 | 0.03 nM | 42 nM | [12] |
Note: The binding affinity for SBP1 has been reported with conflicting values in the literature. One study reported a Kd of 47 nM, while another reported 1.3 µM.[6][10] This discrepancy may arise from different experimental conditions or the source of the recombinant Spike protein used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of the key experimental protocols used to evaluate the performance of ACE2-derived peptides.
Bio-Layer Interferometry (BLI) for Binding Affinity Measurement
Bio-layer interferometry is a label-free technology used to measure real-time biomolecular interactions and determine binding kinetics (Kon, Koff) and affinity (Kd).
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Methodology:
-
Immobilization: A biotinylated version of the ACE2-derived peptide (e.g., SBP1) is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor is dipped into a buffer-containing well to establish a stable baseline.
-
Association: The biosensor is then moved to a well containing the SARS-CoV-2 Spike RBD protein at a known concentration, and the association is monitored in real-time. This step is repeated for a series of RBD concentrations.
-
Dissociation: Finally, the biosensor is moved back to a buffer-only well to monitor the dissociation of the Spike RBD from the peptide.
-
Data Analysis: The resulting sensorgrams are analyzed using a fitting model (e.g., 1:1 binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Pseudovirus Neutralization Assay
This assay is a safe and effective method to determine the inhibitory potential of peptides against viral entry in a BSL-2 laboratory setting.
Principle: Pseudoviruses are replication-defective viral particles that carry the Spike protein of SARS-CoV-2 on their surface and a reporter gene (e.g., luciferase or GFP) in their genome. The ability of a peptide to neutralize the virus is quantified by the reduction in reporter gene expression in target cells.
Methodology:
-
Cell Seeding: Target cells that express the ACE2 receptor and TMPRSS2 protease (e.g., HEK293T-ACE2 or Vero E6) are seeded in a 96-well plate.
-
Peptide Incubation: Serial dilutions of the inhibitory peptide are prepared and incubated with a fixed amount of SARS-CoV-2 pseudovirus for a defined period (e.g., 1 hour at 37°C).
-
Infection: The peptide-pseudovirus mixture is then added to the seeded cells.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.
-
Quantification: The level of infection is determined by measuring the reporter gene expression. For luciferase-based assays, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated for each peptide concentration relative to a virus-only control. The IC50 value, the concentration of the peptide that inhibits 50% of the viral entry, is then determined by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows involved, the following diagrams illustrate the SARS-CoV-2 entry pathway and a typical experimental workflow for evaluating inhibitory peptides.
References
- 1. Rationally Designed ACE2-Derived Peptides Inhibit SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE2-derived peptides interact with the RBD domain of SARS-CoV-2 spike glycoprotein, disrupting the interaction with the human ACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Collection of Designed Peptides to Target SARS-CoV-2 Spike RBD—ACE2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Binding and Neutralization Properties of Peptides Derived from N-Terminus of Human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. SBP1 – R&D PEPTIDE.ONE [rnd.peptide.one]
- 7. SBP1 peptide [novoprolabs.com]
- 8. lifetein.com [lifetein.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 11. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
SBP1 Peptide: A Comparative Guide for its Use as a Negative or Positive Control in SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
The spike-binding peptide 1 (SBP1) has been a subject of considerable interest in research focused on inhibiting the entry of SARS-CoV-2 into host cells. This guide provides a comprehensive comparison of SBP1 peptide's performance as both a negative and positive control in key experimental assays, supported by experimental data and detailed protocols. We also present alternative control options to aid in the robust design of your experiments.
This compound: A Dual Role in Experimental Design
SBP1 is a 23-amino acid peptide fragment derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2.[1][2][3] Its intended function is to mimic the ACE2 binding site on the SARS-CoV-2 spike protein's receptor-binding domain (RBD), thereby acting as a competitive inhibitor of the virus-host cell interaction.
However, the scientific literature presents a nuanced picture of SBP1's efficacy. Initial studies reported a strong binding affinity to the SARS-CoV-2 RBD, suggesting its potential as a therapeutic and a positive control in binding and neutralization assays.[1] Subsequent research, however, has demonstrated a significantly weaker binding affinity than first reported, leading to its frequent use as a weak binder or a negative control in similar experiments.[1][4] This discrepancy highlights the critical importance of understanding the experimental context when choosing SBP1 as a control.
Quantitative Performance Data: SBP1 vs. Alternatives
The following table summarizes the reported binding affinities (Kd) and inhibitory concentrations (IC50) for SBP1 and other commonly used control peptides and molecules. This data allows for a direct comparison of their relative potencies in SARS-CoV-2 entry inhibition assays.
| Compound | Type | Assay | Target | Reported Value | Reference |
| SBP1 | ACE2-derived peptide | Bio-layer interferometry (BLI) | SARS-CoV-2 RBD | Kd = 47 nM (initial report) | [1] |
| SBP1 | Bio-layer interferometry (BLI) | SARS-CoV-2 RBD | Kd = 1.3 µM | [5] | |
| SBP1 | In-house ELISA data | SARS-CoV-2 RBD | ~75-fold lower affinity than initial reports | [6] | |
| P4 | Designed peptide | Microscale Thermophoresis (MST) | SARS-CoV-2 RBD | Stronger binding than SBP1 against most variants | [5] |
| P10 | ACE2-derived peptide | Bio-layer interferometry (BLI) | SARS-CoV-2 S-RBD | Kd = 0.03 nM | [4] |
| RN-4 | Dual S-RBD/NRP1-targeting peptide | Microscale Thermophoresis (MST) | SARS-CoV-2 S-RBD | Kd = 7.4 ± 0.5 nM | [7] |
| RN-4 | Pseudovirus Infection Assay | SARS-CoV-2 Pseudovirus | EC50 = 0.39 ± 0.09 µM | [7] | |
| ACE2-Ig | Fusion Protein | Pseudovirus Neutralization Assay | SARS-CoV-2 Variants | IC50 = 6.5–33 pM | [8] |
| SBP1-Ig | Fusion Protein | Pseudovirus Neutralization Assay | Omicron BA.1 | Ineffective | [8] |
Experimental Protocols
Detailed methodologies for two key assays used to evaluate SBP1 and other inhibitors are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment
This protocol outlines a standard ELISA procedure to determine the binding affinity of peptides like SBP1 to the SARS-CoV-2 spike protein RBD.
Materials:
-
96-well microtiter plates
-
Recombinant SARS-CoV-2 Spike RBD protein
-
This compound and other control peptides
-
Biotinylated primary antibody against the peptide or a tag
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant SARS-CoV-2 RBD protein (1-2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Add 100 µL of serially diluted this compound or control peptides to the wells. Incubate for 2 hours at room temperature. For a negative control, add buffer with no peptide. For a positive control, a peptide with known high affinity can be used.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of biotinylated primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
Pseudovirus Neutralization Assay
This protocol describes how to assess the ability of SBP1 and other peptides to inhibit the entry of SARS-CoV-2 pseudovirus into host cells.
Materials:
-
HEK293T cells stably expressing ACE2 (HEK293T-ACE2)
-
SARS-CoV-2 pseudovirus expressing a reporter gene (e.g., luciferase or GFP)
-
This compound and other control peptides
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Peptide-Virus Incubation: In a separate plate, pre-incubate serial dilutions of the this compound or control peptides with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C.
-
Infection: Remove the culture medium from the seeded cells and add the peptide-virus mixtures.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Reporter Gene Measurement:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
GFP: Observe and quantify GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the reporter signal in peptide-treated wells to that in untreated (virus only) control wells. An IC50 value can then be determined.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental setup, the following diagrams are provided.
References
- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of binding interactions of SARS-CoV-2 spike protein and DNA-peptide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SBP1 | Other ACE2 Compounds: R&D Systems [rndsystems.com]
- 7. Discovery of dual S-RBD/NRP1-targeting peptides: structure-based virtual screening, synthesis, biological evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SBP1 and SBP2 Peptides as SARS-CoV-2 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two peptides, Spike-Binding Peptide 1 (SBP1) and LCB3 (often referred to as SBP2 in relevant literature), which have been investigated as potential therapeutic agents against SARS-CoV-2. Both peptides function by inhibiting the entry of the virus into host cells by targeting the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.
Peptide Overview
SBP1 is a 23-amino acid peptide derived from the α1 helix of the human ACE2 receptor, the primary binding site for the SARS-CoV-2 spike protein's receptor-binding domain (RBD).[1][2] Its sequence is IEEQAKTFLDKFNHEAEDLFYQS.[2][3][4] As a derivative of a human protein, SBP1 is expected to have low immunogenicity.
SBP2 (LCB3) is a computationally designed miniprotein that also binds to the SARS-CoV-2 spike protein's RBD with high affinity.[5][6][7][8] Unlike SBP1, LCB3 was engineered de novo to optimize its binding properties and stability. For the purpose of this guide, we will refer to LCB3 as SBP2, in line with its designation in some comparative studies.[9]
Quantitative Performance Data
The following tables summarize the binding affinities and neutralization potencies of SBP1 and SBP2 against SARS-CoV-2 and its variants.
Table 1: Binding Affinity of SBP1 and SBP2 to SARS-CoV-2 Spike Protein RBD
| Peptide | Target | Method | Binding Affinity (K_d) | Reference |
| SBP1 | SARS-CoV-2 RBD (Wuhan) | Bio-layer Interferometry | 47 nM | [10] |
| SBP1 | SARS-CoV-2 RBD (Insect-derived) | Bio-layer Interferometry | 1.3 µM | |
| SBP1 | SARS-CoV-2 RBD (Wuhan) | Microscale Thermophoresis | Weak binding | [10] |
| SBP2 (LCB3) | SARS-CoV-2 RBD (Wuhan) | Not Specified | Picomolar range | [5] |
Note: Discrepancies in the reported binding affinity of SBP1 may be attributed to different experimental conditions and the source of the recombinant RBD protein used.[10]
Table 2: Neutralization Potency of SBP1 and SBP2 against SARS-CoV-2 Variants
| Peptide | Virus Variant | Assay | IC50 | Reference |
| SBP1-Ig | D614G | Pseudovirus Neutralization | ~100-1000 pM | [9] |
| SBP1-Ig | Delta | Pseudovirus Neutralization | ~100-1000 pM | [9] |
| SBP1-Ig | Beta | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP1-Ig | Gamma | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP1-Ig | Omicron (BA.1) | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP2-Ig (LCB3-Ig) | D614G | Pseudovirus Neutralization | ~10-100 pM | [9] |
| SBP2-Ig (LCB3-Ig) | Delta | Pseudovirus Neutralization | ~10-100 pM | [9] |
| SBP2-Ig (LCB3-Ig) | Beta | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP2-Ig (LCB3-Ig) | Gamma | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP2-Ig (LCB3-Ig) | Omicron (BA.1) | Pseudovirus Neutralization | >1000 pM (Resistant) | [9] |
| SBP1-1-Ig (Tandem SBP1) | Beta, Gamma, Omicron (BA.1, BA.5) | Pseudovirus Neutralization | Potent Neutralization | [9] |
Note: The fusion of these peptides to an IgG1 Fc domain (e.g., SBP1-Ig) can enhance their stability and avidity.[9] Tandem repeats of SBP1 have been shown to overcome resistance in certain variants.[9]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both SBP1 and SBP2 is the competitive inhibition of the SARS-CoV-2 spike protein's binding to the ACE2 receptor on host cells. By occupying the binding site on the spike protein, these peptides prevent the initial step of viral entry, thereby blocking the downstream signaling cascade that leads to infection.
The binding of the SARS-CoV-2 spike protein to ACE2 triggers a conformational change in the spike protein, facilitating cleavage by host proteases such as TMPRSS2 and ADAM17.[11][12] This process leads to the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell. By blocking the initial ACE2 interaction, SBP1 and SBP2 effectively halt this entire process.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of SBP1 and SBP2 are crucial for reproducible research.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides like SBP1 and SBP2 using Fmoc chemistry.[1][13][14][15][16]
-
Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[1][14]
-
Swell the resin in a suitable solvent (e.g., dichloromethane (B109758) or DMF) for at least 30 minutes.[13][14]
-
-
First Amino Acid Loading:
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.[1][15]
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the peptide chain.
-
Washing: Wash the resin to remove unreacted reagents.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Bio-layer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[17][18][19][20]
-
Assay Preparation:
-
Hydrate streptavidin biosensors in the assay buffer for at least 10 minutes.[17]
-
Prepare serial dilutions of the analyte (SARS-CoV-2 RBD) in the assay buffer.
-
Dilute the biotinylated peptide ligand (SBP1 or SBP2) in the assay buffer.
-
-
BLI Instrument Setup:
-
Pre-warm the instrument for at least 20 minutes.[17]
-
Set up the 96-well plate with buffers, ligand, and analyte solutions.
-
-
Data Acquisition:
-
Baseline 1: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Loading: Immobilize the biotinylated peptide onto the streptavidin biosensors.
-
Baseline 2: Transfer the sensors back to the assay buffer to establish a new baseline after loading.
-
Association: Move the sensors into the wells containing the analyte (RBD) at different concentrations to monitor the binding in real-time.
-
Dissociation: Transfer the sensors back to the assay buffer to measure the dissociation of the analyte from the peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding).
-
Calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay measures the ability of a peptide to inhibit viral entry into host cells using a safe, replication-incompetent pseudovirus.[21][22][23][24][25]
-
Cell Culture:
-
Seed ACE2-expressing cells (e.g., HEK293T-ACE2) in a 96-well plate and incubate overnight.[24]
-
-
Neutralization Reaction:
-
Prepare serial dilutions of the inhibitory peptides (SBP1 or SBP2).
-
Incubate the peptide dilutions with a fixed amount of SARS-CoV-2 pseudovirus (expressing a reporter gene like luciferase) for 1 hour at 37°C.[24]
-
-
Infection:
-
Remove the culture medium from the cells and add the peptide-pseudovirus mixtures.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification of Viral Entry:
-
Lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer).[24]
-
The reduction in reporter signal in the presence of the peptide corresponds to the neutralization activity.
-
-
Data Analysis:
-
Plot the percentage of neutralization against the peptide concentration.
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
-
Conclusion
Both SBP1 and SBP2 (LCB3) have demonstrated potential as SARS-CoV-2 entry inhibitors. SBP1, being derived from a human protein, offers the advantage of potentially low immunogenicity. SBP2 (LCB3), a computationally designed peptide, has shown high potency in preclinical studies. However, the emergence of SARS-CoV-2 variants has highlighted the challenge of resistance, with both peptides showing reduced efficacy against certain variants. Strategies such as creating tandem repeats of SBP1 have shown promise in overcoming this resistance. Further research and development are necessary to optimize these peptides for therapeutic applications, focusing on improving their binding affinity, stability, and breadth of activity against current and future SARS-CoV-2 variants.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. SBP1 – R&D PEPTIDE.ONE [rnd.peptide.one]
- 3. SBP1 peptide [novoprolabs.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide‐Based Inhibitors for SARS‐CoV‐2 and SARS‐CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A strategy to optimize the peptide-based inhibitors against different mutants of the spike protein of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 19. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 20. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 23. berthold.com [berthold.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. berthold.com [berthold.com]
SBP1 Peptide: A Comparative Analysis of Efficacy Against SARS-CoV-2 Variants
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the SBP1 peptide and its derivatives against various strains of SARS-CoV-2. The data presented is intended for researchers, scientists, and drug development professionals engaged in the development of novel antiviral therapeutics.
Introduction
The SBP1 (Spike-Binding Peptide 1) is a 23-amino acid peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2) receptor.[1] It is designed to mimic the natural binding site of the SARS-CoV-2 spike protein, thereby competitively inhibiting the virus from engaging with the host cell's ACE2 receptor and blocking viral entry.[2][3] This document summarizes the available experimental data on the efficacy of SBP1 and its engineered variants against the original Wuhan strain and subsequent variants of concern.
Quantitative Efficacy Data
The inhibitory activity of SBP1 and its tandem repeat variant, SBP1-1-Ig, has been evaluated against various SARS-CoV-2 spike protein variants using pseudovirus neutralization assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit 50% of the viral entry, are summarized in the table below. Lower IC50 values indicate higher potency.
| SARS-CoV-2 Variant | SBP1-Ig IC50 (pM) | SBP1-1-Ig IC50 (pM) | Reference |
| D614G (Early Variant) | ~11-14 | ~11-14 | [2] |
| Alpha | Not specified | Not specified | [2] |
| Beta | Resistant | Overcomes resistance | [2] |
| Gamma | Resistant | Overcomes resistance | [2] |
| Delta | Not specified | ~1.0-3.5 | [2] |
| Omicron BA.1 | Resistant | Overcomes resistance | [2] |
| Omicron BA.5 | Not specified | ~3.5 | [2] |
Note: SBP1-Ig refers to the this compound fused to an immunoglobulin Fc domain. SBP1-1-Ig is a tandem duplication of the this compound, also fused to an Fc domain, effectively creating a tetrameric reagent. Resistance of the Beta, Gamma, and Omicron BA.1 variants to the monomeric SBP1-Ig is associated with mutations at spike residues K417N and N501Y.[2]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of this compound efficacy.
Pseudovirus Neutralization Assay
This assay is a common method to determine the inhibitory effect of a compound on viral entry in a safe and controlled BSL-2 laboratory setting.
-
Cell Line: HEK293T cells engineered to overexpress the human ACE2 receptor (and in some cases, TMPRSS2) are typically used as target cells.
-
Pseudovirus Production: Vesicular Stomatitis Virus (VSV) or lentiviral particles are pseudotyped with the SARS-CoV-2 spike protein of the desired variant. These particles carry a reporter gene, such as luciferase or a fluorescent protein.
-
Neutralization Protocol:
-
Serial dilutions of the this compound or its derivatives are prepared.
-
The diluted peptides are incubated with a fixed amount of the SARS-CoV-2 pseudovirus for a specified period (e.g., 1 hour at 37°C) to allow for binding.
-
The peptide-virus mixture is then added to the ACE2-expressing target cells.
-
After a period of incubation (e.g., 48-72 hours), the expression of the reporter gene is measured (e.g., luminescence for luciferase).
-
The percentage of inhibition is calculated by comparing the reporter signal in the presence of the peptide to the signal from the virus-only control.
-
The IC50 value is determined by fitting the dose-response curve.
-
Biolayer Interferometry (BLI)
BLI is a label-free technique used to measure the binding affinity between molecules in real-time.
-
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. Binding of an analyte to a ligand immobilized on the tip surface causes a layer thickness increase, resulting in a wavelength shift that is proportional to the amount of bound mass.
-
Protocol for SBP1 and Spike Protein Interaction:
-
Immobilization: A biotinylated version of the this compound is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor tip is dipped into a buffer-only solution to establish a stable baseline.
-
Association: The tip is then moved into a solution containing the SARS-CoV-2 spike protein (or its Receptor Binding Domain - RBD) at a known concentration, and the binding is monitored over time.
-
Dissociation: Subsequently, the tip is moved back into the buffer-only solution, and the dissociation of the spike protein from the peptide is measured.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the binding curves. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon. A lower KD value indicates a stronger binding affinity.
-
Mandatory Visualizations
Signaling Pathway of SBP1-Mediated Inhibition
Caption: this compound competitively inhibits SARS-CoV-2 entry.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for pseudovirus neutralization assay.
References
- 1. Identification of a Potential Peptide Inhibitor of SARS-CoV-2 Targeting its Entry into the Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SARS-CoV-2 pathogenesis by potent peptides designed by the mutation of ACE2 binding region - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – As the scientific community continues to build its arsenal (B13267) against existing and emerging coronaviruses, a detailed understanding of the cross-reactivity of potential therapeutic agents is paramount. This guide provides a comprehensive comparison of the binding affinity of the Spike-Binding Peptide 1 (SBP1) with the spike proteins of three major coronaviruses: SARS-CoV-2, SARS-CoV, and MERS-CoV. The data presented herein, compiled from various studies, offers researchers, scientists, and drug development professionals a clear overview of SBP1's interaction profile, supported by detailed experimental methodologies.
Executive Summary
SBP1 is a peptide derived from the α1 helix of the human angiotensin-converting enzyme 2 (ACE2), the primary receptor for both SARS-CoV-2 and SARS-CoV. This origin suggests a potential for cross-reactivity with these two viruses. However, experimental evidence to date has primarily focused on its interaction with SARS-CoV-2, revealing a complex and sometimes conflicting binding profile. Direct experimental data on SBP1's binding to SARS-CoV and MERS-CoV is currently limited. MERS-CoV utilizes a different receptor, dipeptidyl peptidase 4 (DPP4), making significant cross-reactivity with the ACE2-mimicking SBP1 less likely. This guide synthesizes the available data and provides a structural basis for understanding the observed and potential cross-reactivity.
Comparative Binding Affinity of SBP1 Peptide
The binding affinity of SBP1 to the receptor-binding domain (RBD) of the coronavirus spike protein is a critical parameter for evaluating its potential as a therapeutic inhibitor. The following table summarizes the available quantitative data.
| Coronavirus | Receptor-Binding Domain (RBD) Target | Reported Dissociation Constant (Kd) | Experimental Method | Reference |
| SARS-CoV-2 | Spike Glycoprotein RBD | ~ 47 nM | Bio-Layer Interferometry (BLI) | [1] |
| SARS-CoV-2 | Spike Glycoprotein RBD | ~ 1.3 µM | Bio-Layer Interferometry (BLI) | [2] |
| SARS-CoV-2 | Spike Glycoprotein RBD | Weak to no binding | Bio-Layer Interferometry (BLI) / ELISA | [1][3] |
| SARS-CoV | Spike Glycoprotein RBD | No direct experimental data available | - | - |
| MERS-CoV | Spike Glycoprotein RBD | No direct experimental data available | - | - |
Note on Conflicting Data for SARS-CoV-2: The reported binding affinity of SBP1 to the SARS-CoV-2 spike protein varies significantly across different studies. This discrepancy may be attributed to several factors, including the use of different recombinant spike protein preparations (e.g., expressed in insect vs. human cells), variations in experimental conditions, and the specific techniques employed for measurement.[1][4] Some studies have reported weak or even undetectable binding, highlighting the sensitivity of this interaction to experimental parameters.[1][3]
Structural Insights into Cross-Reactivity
The potential for SBP1 to cross-react with different coronaviruses is largely dictated by the structural and sequence similarities of their spike protein RBDs, particularly at the ACE2 binding interface.
-
SARS-CoV-2 and SARS-CoV: The RBDs of SARS-CoV-2 and SARS-CoV share a high degree of structural homology and both utilize the ACE2 receptor for host cell entry. Given that SBP1 is derived from the ACE2 α1 helix, a critical region for spike protein interaction, it is plausible that SBP1 could exhibit binding to the SARS-CoV spike protein. However, the lack of direct experimental data necessitates further investigation to confirm and quantify this interaction.
-
MERS-CoV: The MERS-CoV spike protein binds to the DPP4 receptor, which is structurally distinct from ACE2. Consequently, the RBD of MERS-CoV has a different conformation and amino acid sequence at its receptor-binding interface. This fundamental difference in receptor usage and RBD structure makes it highly unlikely that the ACE2-mimicking this compound would bind to the MERS-CoV spike protein with any significant affinity.
Experimental Methodologies
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for the key experimental techniques used to assess peptide-protein interactions.
Bio-Layer Interferometry (BLI) for Peptide-Protein Binding Kinetics
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Detailed Protocol:
-
Biosensor Hydration: Streptavidin (SA) biosensors are hydrated in the assay buffer (e.g., 1x PBS, 0.02% Tween-20, 0.1% BSA) for at least 10 minutes.
-
Peptide Immobilization: Biotinylated this compound is loaded onto the hydrated SA biosensors to a target level (e.g., 0.5-1.0 nm response).
-
Baseline Establishment: The biosensors with immobilized peptide are equilibrated in the assay buffer to establish a stable baseline.
-
Association: The biosensors are then dipped into wells containing varying concentrations of the coronavirus spike protein RBD in the assay buffer. The change in interference is monitored in real-time to measure the association rate (k_on).
-
Dissociation: After the association phase, the biosensors are moved back into wells containing only the assay buffer. The decrease in the interference signal is monitored to measure the dissociation rate (k_off).
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the dissociation constant (Kd), where Kd = k_off / k_on.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Virus Binding
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: An antigen is immobilized on a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by assessing the conjugated enzyme activity via incubation with a substrate to produce a measurable product.[5]
Detailed Protocol:
-
Coating: 96-well microplates are coated with the coronavirus spike protein RBD (e.g., 1-10 µg/mL in a coating buffer like PBS) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again as in step 2.
-
Peptide Incubation: Biotinylated this compound at various concentrations is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound peptide.
-
Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove the unbound conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance values are proportional to the amount of bound peptide.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for BLI and ELISA.
Caption: Bio-Layer Interferometry (BLI) Experimental Workflow.
Caption: Enzyme-Linked Immunosorbent Assay (ELISA) Workflow.
Conclusion and Future Directions
The this compound presents a complex and variable binding profile to the SARS-CoV-2 spike protein. While its ACE2-derived nature suggests a potential for cross-reactivity with SARS-CoV, this has yet to be experimentally validated. The structural differences in the MERS-CoV RBD make significant binding of SBP1 unlikely. The conflicting reports on SBP1's binding affinity to SARS-CoV-2 underscore the importance of standardized reagents and protocols in obtaining reproducible data.
Future research should prioritize:
-
Direct experimental validation of SBP1 binding to the SARS-CoV spike protein RBD using techniques such as BLI or Surface Plasmon Resonance (SPR).
-
Systematic investigation into the factors influencing the variability of SBP1 binding to SARS-CoV-2, including the impact of different recombinant protein expression systems and assay conditions.
-
Computational modeling to predict the binding interface and affinity of SBP1 with the spike proteins of SARS-CoV and MERS-CoV to guide further experimental work.
A thorough understanding of the cross-reactivity of SBP1 and other potential coronavirus inhibitors is essential for the development of broad-spectrum antiviral therapies. This guide serves as a foundational resource for researchers in this critical field.
References
- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 4. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocol [protocols.io]
Navigating the Blockade: A Comparative Guide to SBP1 Peptide Alternatives for Inhibiting SARS-CoV-2 Entry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SBP1 peptide and its alternatives in blocking SARS-CoV-2 entry into host cells. This document synthesizes experimental data on the performance of various peptide-based inhibitors, details the methodologies behind these findings, and visualizes the complex biological pathways and experimental workflows.
The entry of SARS-CoV-2 into host cells, a critical first step in infection, is primarily mediated by the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] Disrupting this interaction is a key strategy for developing antiviral therapeutics. The SBP1 (Spike-Binding Peptide 1) peptide, derived from the α1 helix of the ACE2 receptor, was one of the early promising candidates designed to competitively inhibit this binding.[3] However, the relentless emergence of SARS-CoV-2 variants has necessitated the development and evaluation of alternative and more robust inhibitors.[4] This guide compares SBP1 with other peptide-based alternatives, focusing on their inhibitory efficacy and mechanisms of action.
Quantitative Comparison of Inhibitory Peptides
The inhibitory potencies of various peptides have been quantified using in vitro assays, most commonly reported as the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for SBP1 and its key alternatives.
Table 1: Comparative Efficacy (IC50) of Peptide Inhibitors Against SARS-CoV-2 Pseudoviruses
| Inhibitor | Target | SARS-CoV-2 Variant | IC50 (pM) | Reference |
| SBP1-Ig (LCB1-Ig) | Spike RBD | D614G | ~11-14 | [5] |
| SBP1-Ig (LCB1-Ig) | Beta | >10,000 | [5] | |
| SBP1-Ig (LCB1-Ig) | Gamma | >10,000 | [5] | |
| SBP1-Ig (LCB1-Ig) | Omicron BA.1 | >10,000 | [5] | |
| SBP2-Ig (LCB3-Ig) | Spike RBD | D614G | ~11-14 | [5] |
| SBP2-Ig (LCB3-Ig) | Beta | ~500 | [5] | |
| SBP2-Ig (LCB3-Ig) | Gamma | ~2,000 | [5] | |
| SBP2-Ig (LCB3-Ig) | Omicron BA.1 | >10,000 | [5] | |
| ACE2-V2.4-Ig | Spike RBD | D614G | ~11-14 | [5] |
| ACE2-V2.4-Ig | Beta | ~20 | [5] | |
| ACE2-V2.4-Ig | Gamma | ~30 | [5] | |
| ACE2-V2.4-Ig | Omicron BA.1 | ~33 | [5] |
Table 2: Additional Peptide Inhibitors of SARS-CoV-2 Entry
| Peptide | Target | SARS-CoV-2 Variant | IC50 | Reference |
| AHB1 | Spike RBD | Wuhan | 35 nM | [3] |
| AHB2 | Spike RBD | Wuhan | 16 nM | [3] |
| LCB3 | Spike RBD | Wuhan | Picomolar range | [3][6] |
| P25 | Spike RBD | Original Strain | 455.2 µM | [7] |
| P25 | Spike RBD | Delta Variant | 546.4 µM | [7] |
| P25 | Spike RBD | Omicron Variant | 60.8 µM | [7] |
| PN19 | Spike S2 Subunit | Various clinical isolates | Potent inhibition | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these peptides and the methods used to evaluate them, the following diagrams illustrate the SARS-CoV-2 entry pathway and a typical experimental workflow.
Caption: SARS-CoV-2 entry pathway and points of peptide inhibition.
Caption: Workflow for a pseudovirus neutralization assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of these inhibitory peptides.
Pseudovirus Neutralization Assay
This assay is a common method to determine the inhibitory concentration of peptides against viral entry in a safe, BSL-2 environment.[7][9]
-
Cell Culture: HEK293T cells stably expressing human ACE2 are seeded in 96-well plates and cultured overnight.
-
Peptide Dilution: The inhibitory peptides are serially diluted to a range of concentrations in a cell culture medium.
-
Incubation: A constant amount of SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based particles expressing the spike protein and a reporter gene like luciferase) is mixed with the diluted peptides and incubated at 37°C for 1 hour.
-
Infection: The peptide-pseudovirus mixture is then added to the ACE2-expressing cells.
-
Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells with pseudovirus but no peptide. The IC50 value is then determined by fitting the dose-response curve.[10][11]
Biolayer Interferometry (BLI) for Binding Affinity
BLI is used to measure the real-time binding kinetics and affinity between the inhibitory peptides and the SARS-CoV-2 spike protein or its RBD.[12][13]
-
Sensor Preparation: Biotinylated peptides are immobilized onto streptavidin-coated biosensor tips.
-
Baseline: The biosensor tips are equilibrated in a buffer to establish a stable baseline.
-
Association: The tips are then dipped into wells containing various concentrations of the SARS-CoV-2 spike protein or RBD. The binding of the protein to the peptide on the sensor tip causes a shift in the interference pattern, which is recorded in real-time.
-
Dissociation: After the association phase, the tips are moved to wells containing only buffer, and the dissociation of the protein from the peptide is monitored.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are calculated from the binding curves. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined (KD = koff / kon).[14][15]
Concluding Remarks
The development of peptide-based inhibitors targeting the SARS-CoV-2 spike-ACE2 interaction has yielded several promising candidates. While SBP1 demonstrated initial efficacy, its potency is significantly reduced against several variants of concern.[5] Computationally designed miniproteins like LCB1 (functionally equivalent to SBP1 in some studies) and LCB3 show high potency against the ancestral virus, but also exhibit susceptibility to mutations in the spike protein of emerging variants.[4][6] An alternative approach, using a stabilized and engineered soluble ACE2 receptor (ACE2-V2.4-Ig), has shown broader and more consistent neutralization across a range of variants.[5] Furthermore, modifications such as creating multivalent or lipopeptide versions of these inhibitors are being explored to enhance their efficacy and resistance profiles.[6][16] The data presented in this guide underscores the importance of continued research and comparative analysis to identify and develop robust peptide-based therapeutics that can effectively combat the evolving landscape of SARS-CoV-2.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Resistance profile and mechanism of severe acute respiratory syndrome coronavirus-2 variants to LCB1 inhibitor targeting the spike receptor-binding motif [frontiersin.org]
- 5. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivalent designed proteins protect against SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Potential Peptide-Based Inhibitors against SARS-CoV-2 and Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 inhibitory activity of a short peptide derived from internal fusion peptide of S2 subunit of spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. Neutralizing Effect of Synthetic Peptides toward SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Binding and Neutralization Properties of Peptides Derived from N-Terminus of Human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Peptidic Ligands against the SARS-CoV-2 Spike Protein and Their Use in the Development of a Highly Sensitive Personal Use Colorimetric COVID-19 Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paralab-bio.es [paralab-bio.es]
- 14. researchgate.net [researchgate.net]
- 15. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 16. Development of highly effective LCB1-based lipopeptides targeting the spike receptor-binding motif of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of SBP1 and other peptide inhibitors
An essential strategy in combating viral infections like SARS-CoV-2 is to block the virus from entering host cells. Peptide inhibitors, designed to interfere with the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, have emerged as a promising therapeutic approach. Among these, Spike-binding peptide 1 (SBP1), derived from the N-terminal helix of ACE2, has been a key focus of research. This guide provides a head-to-head comparison of SBP1 and other notable peptide inhibitors targeting the SARS-CoV-2 spike protein, supported by experimental data.
Performance Comparison of Peptide Inhibitors
The efficacy of peptide inhibitors is primarily evaluated based on their binding affinity to the spike protein's receptor-binding domain (RBD) and their ability to neutralize the virus in cellular assays. The following table summarizes the key performance metrics for SBP1 and other comparable peptide inhibitors.
| Peptide Inhibitor | Target | Binding Affinity (Kd) | IC50 | Key Features |
| SBP1 | SARS-CoV-2 Spike RBD | 47 nM[1][2] - 1.3 µM[3][4] | Not consistently reported in initial studies, with some showing weak or no antiviral activity in vitro[1][5]. | Derived from the human ACE2 α1 helix[2][6]. Its binding affinity appears to be sensitive to the expression system of the RBD[1][3]. |
| SBP1-1-Ig | SARS-CoV-2 Spike RBD | Not explicitly stated, but tandem duplication overcomes resistance. | 1.0 - 3.5 pM against SBP-resistant variants[7]. | A tandem duplication of SBP1 fused to an IgG Fc domain, showing significantly enhanced potency and ability to neutralize resistant viral variants[7]. |
| LCB1 (SBP2) | SARS-CoV-2 Spike RBD | Picomolar range (as an Fc fusion)[7]. | Varies by viral variant[7]. | A computationally designed peptide that binds to the Spike RBD[7]. |
| LCB3 | SARS-CoV-2 Spike RBD | Picomolar range (as an Fc fusion)[7]. | Varies by viral variant[7]. | Another computationally designed potent peptide inhibitor[7]. |
| P10 | SARS-CoV-2 Spike RBD | 0.03 nM[3][8] | 42 nM in human pulmonary cells[8]. | A 27-mer peptide derived from the ACE2 α1 helix, showing very high binding affinity[3]. |
| Peptides 5 & 6 | SARS-CoV-2 Spike RBD | 13 nM and 45 nM, respectively[3][8]. | 9 ± 4 nM and 10 ± 3 nM, respectively[3]. | Peptides designed based on hotspot loop regions of the ACE2-RBD interface[3]. |
Mechanism of Action: Inhibiting Viral Entry
The primary mechanism of action for SBP1 and related peptide inhibitors is the competitive blockade of the interaction between the SARS-CoV-2 spike protein's Receptor-Binding Domain (RBD) and the human ACE2 receptor on host cells. By binding to the RBD, these peptides prevent the virus from attaching to and entering the cell, thus neutralizing its infectivity.
References
- 1. Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spike-binding Peptide 1 (SBP1) - Echelon Biosciences [echelon-inc.com]
- 3. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SBP1 | Other ACE2 Compounds: R&D Systems [rndsystems.com]
- 5. Frontiers | Receptor-binding domain-anchored peptides block binding of severe acute respiratory syndrome coronavirus 2 spike proteins with cell surface angiotensin-converting enzyme 2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SBP1 Peptide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like SBP1 is paramount to both personal safety and research integrity. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling SBP1 peptide. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and should be the minimum requirement for incidental contact.[1][2][3] Consider double-gloving for added protection.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2][3][4] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[2]
-
Storage of Lyophilized Peptide: For long-term storage, this compound should be stored at -20°C or colder in a tightly sealed, light-protective, and desiccated container.[1][3]
-
Storage of Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Handling and Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption which can degrade the peptide.[1][2]
-
Weighing: Conduct weighing of the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure and contamination.[1] Use appropriate respiratory protection.
-
Reconstitution: Add the appropriate solvent to the vial. For SBP1, it is soluble to 1 mg/ml in PBS. For other peptides, if the peptide is hydrophobic, organic solvents like DMSO or DMF may be required for initial dissolution, followed by dilution with an aqueous buffer.[2]
-
Mixing: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid excessive heating.[1]
Waste Segregation and Disposal Protocol:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to institutional and local regulations.[2]
-
Contaminated Materials: All materials that have come into contact with the this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Disposal Method: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Always observe all federal, state, and local environmental regulations.[1][3]
Safety Workflow
Caption: Workflow for the safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
